Fmoc-N(Me)-Sar10
Description
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Structure
2D Structure
Properties
Molecular Formula |
C45H62N10O13 |
|---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C45H62N10O13/c1-46(20-36(57)48(3)22-38(59)50(5)24-40(61)52(7)26-42(63)54(9)28-44(65)66)35(56)19-47(2)37(58)21-49(4)39(60)23-51(6)41(62)25-53(8)43(64)27-55(10)45(67)68-29-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34H,19-29H2,1-10H3,(H,65,66) |
InChI Key |
LWJFVEBBBTXGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Fmoc-N(Me)-Sar10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-N(Me)-Sar10, a derivative of decasarcosine N-terminally protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-drug conjugates and other modified peptides. Its N-methylated backbone offers increased resistance to enzymatic degradation, a desirable characteristic in therapeutic peptide development.
Physicochemical Properties
The physicochemical properties of this compound have been compiled from various sources and are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | Fmoc-(Sar)10-OH | [1] |
| CAS Number | 2375600-56-7 | [1] |
| Molecular Formula | C45H62N10O13 | [1] |
| Molecular Weight | 951.03 g/mol | N/A |
| Appearance | Lyophilized powder | [1][2] |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses. Avoid repeated freeze-thaw cycles. Short term: 4°C for one week. Long term: -20°C to -80°C for up to 6 months. |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and analysis of this compound, based on established methods for Fmoc solid-phase peptide synthesis and HPLC analysis of peptides.
I. Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin. The synthesis involves the sequential coupling of Fmoc-N(Me)-Sar-OH monomers.
Materials:
-
Rink Amide resin
-
Fmoc-N(Me)-Sar-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours at room temperature.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Repeated for 10 cycles):
-
In a separate vessel, pre-activate Fmoc-N(Me)-Sar-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling reaction can be monitored using a Kaiser test.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat the deprotection (step 2) and coupling (step 3) steps for the subsequent nine sarcosine residues.
-
-
Final Fmoc Deprotection: After the tenth coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/H2O/TIS) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
The crude this compound can then be purified by preparative reverse-phase HPLC.
-
II. HPLC Analysis of this compound
This protocol provides a general method for the analytical reverse-phase HPLC of the purified this compound to assess its purity.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound dissolved in Mobile Phase A (1 mg/mL)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the dissolved peptide sample onto the column.
-
Chromatographic Separation: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient could be from 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 220 nm. The Fmoc group also allows for detection at around 265 nm.
-
Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the peak area relative to the total peak area of all detected components.
Visualizations
The following diagrams illustrate key workflows related to the application of this compound.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis of this compound.
Caption: Conceptual workflow for creating a peptide-agent conjugate.
References
Technical Data Summary for Fmoc-Protected Sarcosine Derivatives
This document provides the Chemical Abstracts Service (CAS) number and molecular weight for Fmoc-N(Me)-Sar-OH and its decapeptide derivative, Fmoc-N(Me)-Sar10. This information is intended for researchers, scientists, and professionals in drug development who utilize these reagents in peptide synthesis and other advanced applications.
The data is presented in a structured format to facilitate easy reference and comparison.
Core Data Presentation
The table below summarizes the key quantitative data for the two sarcosine derivatives.
| Compound Name | Synonyms | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |
| Fmoc-N(Me)-Sar-OH | Fmoc-Sar-OH, Fmoc-N-methylglycine | 77128-70-2[1][2] | 311.33[1] | C₁₈H₁₇NO₄ |
| This compound | Fmoc-Sar10 | 2375600-56-7 | 951.03 | C₄₅H₆₂N₁₀O₁₃ |
Experimental Protocols and Visualizations
The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the scope of this document, which is focused on providing specific identifying information (CAS number and molecular weight) for chemical compounds.
To clarify the relationship between the two molecules, the following diagram illustrates that this compound is a polymer composed of ten N-methylsarcosine (Sar) units, with a terminal Fmoc protecting group. Fmoc-N(Me)-Sar-OH is the monomeric unit.
References
Applications of Fmoc-N(Me)-Sar¹⁰ in Peptide Ligand-Agent Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified amino acids into peptide-based therapeutics is a cornerstone of modern drug development. N-methylation, in particular, has emerged as a critical modification for enhancing the pharmacokinetic properties of peptide ligands, offering improved metabolic stability and cell permeability.[1][2][3] This technical guide focuses on the application of a specific N-methylated amino acid derivative, Fmoc-N(Me)-Sar¹⁰, in the synthesis of sophisticated peptide ligand-agent conjugates.
Fmoc-N(Me)-Sar¹⁰, a decapeptide of N-methylated glycine (sarcosine), serves as a versatile building block and linker in the construction of complex therapeutic entities. Its use is exemplified in the development of multimeric bicyclic peptide drug conjugates, which represent a novel class of targeted therapies. This guide will provide a comprehensive overview of the role of Fmoc-N(Me)-Sar¹⁰, detailed experimental protocols for its use, and a summary of relevant quantitative data.
The Role of N-Methylation and Sarcosine Chains in Peptide Drug Conjugates
N-methylated amino acids confer several advantageous properties to peptide therapeutics. The presence of a methyl group on the amide nitrogen sterically hinders enzymatic cleavage, thereby increasing the peptide's resistance to proteolysis and extending its in vivo half-life.[2][3] Furthermore, the replacement of an amide proton with a methyl group can reduce hydrogen bonding potential, which can lead to improved solubility and passive diffusion across cell membranes.
A chain of sarcosine residues, such as the decasarcosine moiety introduced by Fmoc-N(Me)-Sar¹⁰, can function as a flexible and hydrophilic linker in a peptide-drug conjugate. This linker can spatially separate the targeting peptide ligand from the cytotoxic agent, ensuring that each component can function optimally. The hydrophilic nature of the polysarcosine chain can also improve the overall solubility and pharmacokinetic profile of the conjugate.
A notable application of Fmoc-N(Me)-Sar¹⁰ is in the N-terminal modification of bicyclic peptide ligands targeting Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), an enzyme overexpressed in many cancers and implicated in tumor invasion and metastasis. In these conjugates, the Sar¹⁰ chain acts as a linker to attach a cytotoxic agent.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of peptide conjugates incorporating N-methylated amino acids. While specific data for a conjugate containing Fmoc-N(Me)-Sar¹⁰ is proprietary and not extensively published, the presented data is representative of typical outcomes for similar N-methylated peptide syntheses.
Table 1: Representative Solid-Phase Peptide Synthesis Parameters for N-Methylated Peptides
| Parameter | Value | Reference |
| Resin Loading | 0.2 - 0.5 mmol/g | [General SPPS protocols] |
| Amino Acid Excess | 3 - 5 equivalents | [General SPPS protocols] |
| Coupling Reagent | HATU, HCTU, PyAOP | |
| Coupling Time (Standard Amino Acid) | 30 - 60 min | [General SPPS protocols] |
| Coupling Time (N-Methylated Amino Acid) | 2 - 12 hours (often requires double coupling) | |
| Fmoc Deprotection | 20% Piperidine in DMF | [General SPPS protocols] |
| Cleavage from Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | [General SPPS protocols] |
| Crude Peptide Purity (HPLC) | 50 - 80% | |
| Final Purity after Purification (HPLC) | >95% |
Table 2: Representative Characterization Data for a Bicyclic Peptide-Drug Conjugate
| Analysis | Parameter | Typical Result |
| Analytical HPLC | Retention Time | Dependent on hydrophobicity |
| Purity | >95% | |
| Mass Spectrometry | Expected Mass | [M+H]⁺, [M+2H]²⁺, etc. |
| Observed Mass | Within 0.5 Da of expected | |
| NMR Spectroscopy | ¹H-NMR | Characteristic peptide and linker signals |
| 2D-NMR (COSY, TOCSY) | Amino acid spin system identification |
Experimental Protocols
The following section provides detailed methodologies for the synthesis, purification, and characterization of a peptide ligand-agent conjugate incorporating Fmoc-N(Me)-Sar¹⁰. These protocols are based on established solid-phase peptide synthesis (SPPS) techniques for N-methylated and bicyclic peptides.
Protocol 1: Solid-Phase Synthesis of the Peptide Ligand
This protocol describes the synthesis of a bicyclic peptide ligand with an N-terminal Fmoc-N(Me)-Sar¹⁰ linker on a solid support.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard Fmoc-protected amino acids: Dissolve the amino acid (5 eq.), HCTU (4.9 eq.), and DIPEA (10 eq.) in DMF. Add to the resin and couple for 1-2 hours.
-
For Fmoc-N(Me)-Sar¹⁰: Dissolve Fmoc-N(Me)-Sar¹⁰ (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 5 minutes before adding to the resin. Couple for 4-12 hours. A second coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to ensure complete coupling.
-
Washing: After each deprotection and coupling step, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Bicyclization: On-resin cyclization is performed by deprotecting the appropriate side-chain protecting groups (e.g., Acm or Mmt on cysteine residues) and reacting with a suitable scaffolding agent (e.g., 1,3,5-tris(bromomethyl)benzene) in the presence of a base like DIPEA in DMF.
-
Cleavage and Deprotection: Once the synthesis and cyclization are complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a white powder.
Protocol 2: Conjugation of the Cytotoxic Agent
This protocol describes the conjugation of a cytotoxic agent to the N-terminal Sar¹⁰ linker of the bicyclic peptide.
-
Activation of the Cytotoxic Agent: Activate the carboxylic acid group of a linker-payload moiety (e.g., a maleimide-containing linker attached to MMAE) using HATU and DIPEA in DMF.
-
Conjugation Reaction: Dissolve the purified bicyclic peptide with the N-terminal Sar¹⁰ linker in DMF. Add the activated cytotoxic agent solution and stir at room temperature overnight.
-
Monitoring the Reaction: Monitor the progress of the conjugation by LC-MS to confirm the formation of the desired product.
-
Quenching: Quench any unreacted activated agent with a small amount of a primary amine scavenger.
Protocol 3: Purification and Characterization
This protocol outlines the purification and characterization of the final peptide ligand-agent conjugate.
-
Purification: Purify the crude conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
Analytical RP-HPLC: Confirm the purity of the final product using an analytical C18 column.
-
Mass Spectrometry: Determine the molecular weight of the conjugate using ESI-MS or MALDI-TOF to confirm the correct product has been formed.
-
NMR Spectroscopy: For detailed structural confirmation, dissolve the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆) and perform 1D ¹H and 2D (COSY, TOCSY, NOESY) NMR experiments.
-
Mandatory Visualizations
Signaling Pathway
Caption: MT1-MMP signaling pathway in cancer progression.
Experimental Workflow
Caption: Workflow for peptide-drug conjugate synthesis.
Conclusion
Fmoc-N(Me)-Sar¹⁰ is a valuable and specialized building block for the synthesis of advanced peptide ligand-agent conjugates. Its incorporation as a linker provides a strategic approach to improving the pharmacokinetic properties and overall efficacy of targeted therapeutics. The methodologies outlined in this guide, based on established principles of peptide chemistry, provide a framework for the successful synthesis and characterization of these complex molecules. As the field of peptide-drug conjugates continues to evolve, the use of such tailored amino acid derivatives will undoubtedly play a pivotal role in the development of next-generation cancer therapies.
References
The Strategic Incorporation of N-Methylated Sarcosine in Peptide Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic peptides is continually evolving, driven by the need to overcome inherent pharmacological challenges such as poor metabolic stability and low cell permeability. A key strategy that has emerged to enhance the drug-like properties of peptides is the site-specific incorporation of N-methylated amino acids. Among these, N-methylated sarcosine (N-methylglycine) offers a minimalist yet powerful modification to the peptide backbone. This technical guide provides an in-depth exploration of the role of sarcosine in peptide drug design, summarizing its impact on critical pharmacokinetic and pharmacodynamic parameters, detailing relevant experimental protocols, and visualizing key pathways and workflows.
The Impact of Sarcosine on Peptide Properties
The introduction of a methyl group on the amide nitrogen of a glycine residue fundamentally alters the physicochemical properties of a peptide. This seemingly minor modification has profound implications for the peptide's conformation, stability, and ability to interact with biological systems.
Conformational Control and Receptor Affinity
N-methylation of the peptide backbone, including the incorporation of sarcosine, introduces steric hindrance that restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This conformational constraint can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor and potentially increasing binding affinity and selectivity.[1] However, if the induced conformation is not complementary to the binding pocket, a decrease in affinity can be observed. Therefore, a systematic "sarcosine scan" can be a valuable tool to identify optimal positions for modification.
One of the significant conformational effects of N-methylation is the increased propensity for a cis amide bond, a conformation that is energetically less favorable in unmodified peptides. This ability to stabilize cis peptide bonds can be crucial for mimicking beta-turns and other secondary structures essential for biological activity.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The N-methyl group on the sarcosine residue provides steric shielding of the adjacent peptide bonds, hindering the approach of proteolytic enzymes.[2] This increased resistance to enzymatic cleavage leads to a longer plasma half-life, a critical factor for maintaining therapeutic concentrations of the drug.
Improved Cell Permeability
The ability of a drug to cross cell membranes is paramount for targeting intracellular components. N-methylation, through the incorporation of sarcosine, enhances the lipophilicity of the peptide by masking the polar N-H group of the amide bond. This reduction in hydrogen bonding capacity with surrounding water molecules facilitates the partitioning of the peptide into the lipid bilayer of cell membranes, thereby improving its passive diffusion across cellular barriers.[2]
Quantitative Data on the Effects of Sarcosine Incorporation
To illustrate the tangible benefits of incorporating sarcosine into peptide drugs, the following tables summarize quantitative data from various studies. It is important to note that the magnitude of the effect is highly dependent on the specific peptide sequence and the position of the sarcosine substitution.
Table 1: Effect of Sarcosine on Proteolytic Stability
| Peptide | Modification | Half-life (t½) in Human Serum | Fold Improvement | Reference |
| Peptide A | Unmodified | 15 min | - | Fictional Example |
| Peptide A | Sarcosine at position 3 | 120 min | 8x | Fictional Example |
| Peptide B | Unmodified | 5 min | - | Fictional Example |
| Peptide B | Sarcosine at position 2 | 60 min | 12x | Fictional Example |
Table 2: Effect of Sarcosine on Receptor Binding Affinity
| Peptide | Target Receptor | Modification | Binding Affinity (Ki) | Change in Affinity | Reference |
| Analog X | Receptor Y | Unmodified | 10 nM | - | Fictional Example |
| Analog X | Receptor Y | Sarcosine at position 5 | 2 nM | 5-fold increase | Fictional Example |
| Analog Z | Receptor W | Unmodified | 50 nM | - | Fictional Example |
| Analog Z | Receptor W | Sarcosine at position 4 | 100 nM | 2-fold decrease | Fictional Example |
Table 3: Effect of Sarcosine on Cell Permeability
| Peptide | Assay | Modification | Apparent Permeability (Papp) (cm/s) | Fold Improvement | Reference |
| Peptide C | Caco-2 | Unmodified | 0.5 x 10⁻⁶ | - | Fictional Example |
| Peptide C | Caco-2 | Sarcosine at position 2 | 2.5 x 10⁻⁶ | 5x | Fictional Example |
| Peptide D | PAMPA | Unmodified | 1.2 x 10⁻⁶ | - | Fictional Example |
| Peptide D | PAMPA | Sarcosine at position 4 | 4.8 x 10⁻⁶ | 4x | Fictional Example |
Note: The data presented in these tables are illustrative examples based on general findings in the literature and are intended to demonstrate the potential impact of sarcosine incorporation. Actual results will vary depending on the specific peptide.
Experimental Protocols
The successful incorporation of sarcosine and the subsequent evaluation of its effects require robust and well-defined experimental procedures. The following sections provide detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Sarcosine-Containing Peptides
Objective: To synthesize a peptide with a sarcosine residue at a specific position using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin or other suitable solid support.
-
Fmoc-protected amino acids.
-
Fmoc-Sar-OH (Fmoc-N-methylglycine).
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing solvent: DMF.
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Coupling (Standard Amino Acids): a. Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin and couple for 30-60 minutes. c. Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling. d. Wash the resin with DMF (5-7 times).
-
Sarcosine (Fmoc-Sar-OH) Coupling: a. The coupling of N-methylated amino acids can be slower than standard amino acids. b. Pre-activate Fmoc-Sar-OH (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF. c. Add the activated sarcosine solution to the resin and allow the coupling reaction to proceed for 1-2 hours. d. Monitor the coupling reaction. If incomplete, a second coupling may be necessary. e. Wash the resin with DMF (5-7 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. c. Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
Objective: To determine the half-life of a peptide in the presence of proteases (e.g., in human serum or plasma).
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer).
-
Human serum or plasma, or a solution of a specific protease (e.g., trypsin, chymotrypsin).
-
Incubation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA).
-
HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Reaction Setup: a. Pre-warm the human serum or protease solution to 37°C. b. In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum/protease solution to achieve a final peptide concentration of, for example, 100 µg/mL. c. Immediately take a time-zero (t=0) aliquot and quench the reaction by adding it to the quenching solution. This serves as the control.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw aliquots of the reaction mixture and immediately quench them in the quenching solution.
-
Sample Preparation: a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate proteins. b. Collect the supernatant for analysis.
-
Analysis: a. Analyze the supernatant from each time point by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is integrated. b. Optionally, use LC-MS to identify degradation products.
-
Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a peptide using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4).
-
Peptide stock solution.
-
Lucifer yellow (as a marker for monolayer integrity).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture: a. Culture Caco-2 cells in flasks until they reach 80-90% confluency. b. Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². c. Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to indicate a tight monolayer. b. Alternatively, perform a Lucifer yellow permeability assay. The apparent permeability of Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s).
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the peptide solution (at a known concentration) in transport buffer to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh transport buffer. f. At the end of the experiment, take a sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
- dQ/dt is the rate of peptide appearance in the receiver compartment.
- A is the surface area of the Transwell membrane.
- C₀ is the initial concentration of the peptide in the donor compartment.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for understanding and communication. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway influenced by sarcosine and a general workflow for the design and evaluation of sarcosine-containing peptides.
NMDA Receptor Signaling Pathway Modulation by Sarcosine
Sarcosine is known to act as a glycine transporter 1 (GlyT1) inhibitor. By blocking the reuptake of glycine into glial cells, sarcosine increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate-gated ion channel. The binding of both glutamate and glycine is required for the opening of the NMDA receptor channel, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.[3] This mechanism is of particular interest in the context of neurological and psychiatric disorders where NMDA receptor hypofunction is implicated.
Experimental Workflow for Sarcosine-Containing Peptide Drug Design
The development of a sarcosine-modified peptide therapeutic follows a structured, iterative process. This workflow begins with the identification of a lead peptide and involves chemical synthesis, in vitro characterization, and in vivo evaluation.
Conclusion
The incorporation of N-methylated sarcosine represents a subtle yet highly effective strategy in modern peptide drug design. By imparting conformational rigidity, enhancing proteolytic stability, and improving cell permeability, this modification can transform a promising peptide lead into a viable therapeutic candidate. The systematic application of the experimental protocols and workflows detailed in this guide can empower researchers to rationally design and evaluate sarcosine-containing peptides with improved pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the development of novel peptide-based medicines.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of peptide structure on transport across Caco-2 cells. II. Peptide bond modification which results in improved permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of N-Methylated Sarcosine Decamers on Peptide Backbone Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational effects of incorporating a decamer of N-methylated sarcosine, specifically utilizing the Fmoc-N(Me)-Sar10 building block, into a peptide backbone. N-methylation is a critical tool in medicinal chemistry for enhancing the pharmacological profiles of peptide-based drugs.[1] This modification introduces significant changes to the peptide's structure, stability, and cell permeability.[1]
Core Principles of N-Methylation and Conformational Control
N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, fundamentally alters the conformational landscape of a peptide.[1] This seemingly minor modification has profound consequences:
-
Restricted Conformational Flexibility: The presence of the N-methyl group introduces steric hindrance, which restricts rotation around the peptide bond (the ω angle) and the N-Cα bond (the φ angle). This "locking" effect reduces the available conformational space, often leading to a more rigid and pre-organized structure.[1]
-
Promotion of Cis-Amide Bonds: While the trans conformation is energetically favored in most peptide bonds, N-methylation significantly lowers the energy barrier for the cis conformation. The incorporation of N-methylated residues, like sarcosine, can therefore induce and stabilize cis-amide bonds within the peptide chain.
-
Disruption of Hydrogen Bonding: The absence of the amide proton in an N-methylated residue prevents it from acting as a hydrogen bond donor. This disruption of the typical hydrogen bonding network can destabilize secondary structures like α-helices and β-sheets that rely on these interactions.[1]
-
Increased Proteolytic Resistance: The steric bulk of the methyl group and the altered backbone conformation can hinder the recognition and cleavage of the peptide by proteases, leading to a significantly longer biological half-life.
-
Enhanced Membrane Permeability: The increased lipophilicity and the potential to form intramolecularly hydrogen-bonded structures that mask polar groups contribute to improved passive diffusion across cell membranes.
The incorporation of a decamer of N-methylated sarcosine (Sar10) is expected to amplify these effects, resulting in a highly flexible yet constrained peptide segment with a strong propensity for unique folded structures.
Quantitative Conformational Analysis
Table 1: Representative Impact of N-Methylation on Peptide Backbone Dihedral Angles (φ, ψ)
| Peptide Sequence | Residue | Dihedral Angle (φ) | Dihedral Angle (ψ) | Method | Reference |
| Ac-Ala-NHMe | Ala | -75° | 150° | Computational | |
| Ac-N(Me)Ala-NHMe | N(Me)Ala | -60° | 140° (trans) / -80° (cis) | Computational | |
| c(Sar-Sar-Sar-Sar-Sar) | Sar | -70° to -90° | 150° to 170° (trans) | NMR Spectroscopy | |
| c(Sar-Sar-Sar-Sar-Sar) | Sar | 60° to 80° | -20° to 20° (cis) | NMR Spectroscopy |
Note: This table presents representative values to illustrate the general impact of N-methylation. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Table 2: Representative Impact of N-Methylation on Secondary Structure Propensity
| Peptide System | Modification | Observed Secondary Structure | Method | Reference |
| Model helical peptide | N-methylation at various positions | Destabilization of α-helix | Circular Dichroism | |
| Cyclic hexapeptide | Multiple N-methylations | Stabilization of β-turn and intramolecular H-bonds | NMR & Computational | |
| Poly-sarcosine | N/A | Predominantly unordered or polyproline II (PPII)-like | Circular Dichroism |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sarcosine Decamer
This protocol outlines the manual synthesis of a peptide containing a (Sar)10 sequence using Fmoc chemistry.
Materials:
-
Fmoc-N(Me)-Sar-OH (or this compound if commercially available)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20% v/v)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-N(Me)-Sar-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add NMM or DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours. Note: Coupling to an N-methylated residue can be slower than to a primary amine.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent Fmoc-N(Me)-Sar-OH residue until the decamer is complete.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cold TFA cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the sample to a high-quality NMR tube.
Data Acquisition:
A suite of 1D and 2D NMR experiments should be performed to obtain comprehensive structural information:
-
1D ¹H NMR: To assess overall sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure. ROESY is often preferred for flexible molecules like peptides.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve amide proton signals.
Data Analysis:
-
Resonance Assignment: Assign all proton and carbon signals to their respective atoms in the peptide sequence using the TOCSY and HSQC spectra.
-
NOE/ROE Interpretation: Identify and integrate the cross-peaks in the NOESY/ROESY spectra to generate a list of interproton distance restraints.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive φ dihedral angle restraints using the Karplus equation.
-
Structure Calculation: Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.
-
Determine the precise concentration of the peptide solution using UV absorbance or amino acid analysis.
-
Prepare a series of dilutions to the desired concentration (typically 10-100 µM).
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic features of secondary structures. For a poly-sarcosine peptide, the spectrum is expected to resemble that of an unordered or polyproline II (PPII)-like conformation, characterized by a strong negative band around 195-200 nm and a weak positive band around 220 nm.
Visualizations
Experimental Workflow for Synthesis and Conformational Analysis
Caption: Workflow for the synthesis and conformational analysis of a peptide containing a Sar10 sequence.
Logical Relationship of N-Methylation Effects
Caption: The cascading effects of N-methylation on peptide properties.
Illustrative Signaling Pathway Modulation by a Conformationally Constrained Peptide
Caption: A conformationally constrained peptide can block a key protein-protein interaction in a signaling pathway.
References
Navigating Steric Hindrance with Fmoc-N-methylated Amino Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in modern medicinal chemistry and drug development. This modification can profoundly enhance a peptide's therapeutic potential by improving its metabolic stability, membrane permeability, and oral bioavailability. However, the introduction of a methyl group on the amide nitrogen also presents a significant synthetic challenge: steric hindrance. This in-depth technical guide provides a comprehensive overview of the principles of steric hindrance associated with Fmoc-N-methylated amino acids, its impact on peptide conformation, and detailed methodologies to overcome the associated synthetic hurdles.
The Core Challenge: Steric Hindrance in Peptide Synthesis
The primary difficulty in synthesizing peptides containing N-methylated amino acids lies in the increased steric bulk around the secondary amine of the N-methylated residue. This steric clash impedes the approach of the activated carboxyl group of the incoming Fmoc-amino acid, slowing down the kinetics of peptide bond formation.[1][2] This can lead to incomplete coupling reactions, resulting in deletion sequences and overall lower yields of the desired peptide.[2] The challenge is further compounded when coupling an N-methylated amino acid to another N-methylated residue.[1][3]
Initial indicators of difficult coupling reactions due to steric hindrance include a positive bromophenol blue test (indicating unreacted free amines), low final peptide yield, and the presence of deletion sequences detected by mass spectrometry.
Conformational Consequences of N-Methylation
The introduction of a methyl group on the peptide backbone has significant stereochemical implications that directly influence the peptide's three-dimensional structure and, consequently, its biological activity.
-
Restricted Torsional Angles: The methyl group sterically hinders rotation around the Cα-N bond, restricting the available conformational space for the peptide backbone. This "conformational constraint" can lock the peptide into a more rigid and bioactive conformation, potentially enhancing its affinity and selectivity for a biological target.
-
Cis/Trans Isomerization: N-methylation can favor the formation of a cis amide bond, a conformation that is typically energetically unfavorable in unmodified peptides. This shift in the cis/trans equilibrium can be crucial for mimicking protein turns or achieving optimal receptor engagement.
-
Disruption of Hydrogen Bonding: The substitution of the amide proton with a methyl group eliminates its ability to act as a hydrogen bond donor. This disruption of intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure, such as β-sheets and β-turns.
Quantitative Data on Coupling Efficiency
The choice of coupling reagent is critical to overcoming the steric hindrance of N-methylated amino acids. High-activity reagents are necessary to drive the reaction to completion. The following table summarizes a comparison of common coupling reagents and their relative efficiencies in sterically hindered couplings.
| Coupling Reagent | Typical Reaction Time for N-Methylated Residues | Reported Yield/Purity | Key Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1 - 4 hours | High | Often the reagent of choice for difficult couplings, including N-methylated amino acids. |
| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 1 - 4 hours | Moderate to High | Less effective than HATU for highly hindered couplings. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | 2 - 6 hours | Moderate | Effective, especially in the presence of an additive like HOAt. |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | 1 - 3 hours | High | A highly efficient phosphonium salt reagent, particularly useful for sterically demanding couplings. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | 4 - 24 hours | Low to Moderate | Generally not recommended for sterically hindered couplings due to slower reaction rates and potential for side reactions. |
Note: Yields are highly sequence-dependent and the above table provides a general comparison.
Experimental Protocols
Synthesis of Fmoc-N-methylated Amino Acids
A common method for the synthesis of Fmoc-N-methylated amino acids is the Biron-Kessler method, which can be performed in the solid phase. This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and susceptible to methylation.
Protocol 1: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH using 2-CTC Resin
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous DCM. Dissolve 3 equivalents of the Fmoc-amino acid in a minimal volume of anhydrous DCM and add it to the resin. Immediately add 9 equivalents of DIEA and stir the mixture for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
o-NBS Protection: Add a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP to the resin and shake for 1-2 hours.
-
N-Methylation: Wash the resin with NMP. Add a solution of a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., DBU or MTBD) in NMP. Shake for 5-10 minutes and repeat the treatment.
-
o-NBS Deprotection: Wash the resin with NMP. Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP for 5 minutes and repeat.
-
Fmoc Protection: Wash the resin with NMP and DCM. Add a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM and shake for 1-2 hours.
-
Cleavage from Resin: Wash the resin with DMF and DCM. Cleave the Fmoc-N-methylated amino acid from the resin using a solution of 1% TFA in DCM. Repeat the cleavage step four times. The combined filtrates are drained into MilliQ water to prevent side-chain deprotection.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methylated Amino Acids
The following protocol outlines the key steps for incorporating an Fmoc-N-methylated amino acid into a growing peptide chain on a solid support.
Protocol 2: Coupling of Fmoc-N-methylated Amino Acids in SPPS
-
Resin Preparation: Swell the peptide-resin in a suitable solvent such as DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of a high-activity coupling reagent (e.g., HATU) in DMF or NMP. Add 8 equivalents of a non-nucleophilic base (e.g., DIEA) to the solution. Allow the mixture to pre-activate at room temperature for at least 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin and shake the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time may be extended, or microwave-assisted coupling can be employed.
-
Monitoring the Coupling Reaction: After the coupling time, take a small sample of resin beads, wash them thoroughly with methanol, and perform a qualitative colorimetric test (e.g., bromophenol blue test) to check for the presence of free amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.
-
Double Coupling (if necessary): If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups.
Protocol 3: Standard TFA Cleavage
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For most sequences without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the peptide from the filtrate by adding it to a large volume of cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide pellet under vacuum to remove any residual solvent.
Visualization of Workflows and Concepts
Logical Relationship of Steric Hindrance Effects
References
A Technical Guide to Enhancing Peptide Metabolic Stability with Fmoc-N(Me)-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their poor metabolic stability, primarily due to rapid degradation by proteases. This leads to a short in vivo half-life, limiting bioavailability and clinical utility. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This guide provides an in-depth overview of the use of N-Fmoc-N-methylglycine (Fmoc-Sar-OH or Fmoc-N(Me)-Sar-OH), a sarcosine derivative, to enhance peptide stability, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
The Mechanism of N-Methylation in Stabilizing Peptides
N-methylation involves the substitution of an amide proton on the peptide backbone with a methyl group. This seemingly minor modification has profound effects on the peptide's properties.
-
Steric Hindrance: The N-methyl group provides steric bulk that physically shields the adjacent peptide bond from the active sites of proteolytic enzymes. Many peptidases are unable to efficiently recognize or bind to N-methylated amide bonds, significantly slowing the rate of degradation.[1][2]
-
Conformational Rigidity: The introduction of an N-methyl group can restrict the conformational freedom of the peptide backbone.[3] It can favor a cis-amide bond conformation, which may be less favorable for protease binding, further contributing to stability.[1][3]
-
Improved Pharmacokinetics: By preventing enzymatic cleavage, N-methylation can dramatically extend a peptide's half-life in plasma and other biological matrices. This enhanced stability is a critical first step toward improving overall pharmacokinetic profiles, including oral bioavailability.
Fmoc-Sar-OH is an essential building block in this process, allowing for the precise incorporation of an N-methylated glycine residue during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Quantitative Impact of N-Methylation on Peptide Stability
The incorporation of sarcosine or other N-methylated amino acids can lead to substantial, quantifiable improvements in a peptide's durability and bioavailability.
| Case Study | Peptide Type | Modification | Key Finding | Reference |
| Enterococcus faecalis Peptide | Quorum-sensing regulatory peptide | N-methylation | >6-fold increase in peptide half-life due to enhanced resistance to proteolysis. | |
| Cyclic Hexapeptide | Leucine-rich cyclic hexapeptide | Selective N-methylation | Achieved an oral bioavailability of 33% in a rat model, validating the design approach for membrane permeability. |
Note: The data in this table is representative and based on trends observed for N-methylated peptides. Actual improvements are sequence- and context-dependent.
Experimental Protocols
Synthesis of N-Methylated Peptides using Fmoc-Sar-OH
This protocol outlines the manual incorporation of an Fmoc-Sar-OH residue into a growing peptide chain on a solid support resin using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-Sar-OH
-
Coupling Reagent: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Solid Phase Synthesis Vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is: DMF (3x), DCM (2x), DMF (3x).
-
Coupling of Fmoc-Sar-OH:
-
In a separate vial, pre-activate the Fmoc-Sar-OH. Dissolve Fmoc-Sar-OH (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF. Allow to react for 5-10 minutes.
-
Drain the wash solvent from the resin.
-
Add the activated Fmoc-Sar-OH solution to the resin.
-
Agitate at room temperature for 1-2 hours. Note: Coupling times for N-methylated amino acids may need to be extended compared to standard amino acids.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5x) to remove excess reagents.
-
Confirmation of Coupling (Optional): Perform a Kaiser test (Ninhydrin test). A negative result (yellow beads) indicates a successful coupling. Note that N-methylated amines give a different color (often reddish) than primary amines, so a modified chloranil or isatin test may be more appropriate for confirmation.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Sar-OH.
In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a general procedure to determine the half-life of a peptide in human plasma.
Materials:
-
Test Peptide (lyophilized, high purity)
-
Human Plasma (pooled, anticoagulated with EDTA or citrate)
-
Stock Solution Solvent: DMSO or aqueous buffer
-
Precipitating/Quenching Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath set to 37°C
-
Low-bind microcentrifuge tubes
-
Centrifuge (capable of >12,000 x g)
-
RP-HPLC or LC-MS system for analysis
Procedure:
-
Preparation:
-
Prepare a concentrated stock solution of the peptide (e.g., 1-10 mg/mL) in DMSO or an appropriate buffer.
-
Thaw human plasma at 37°C, then centrifuge at high speed (e.g., 10,000 x g) at 4°C to remove any cryoprecipitates. Collect the supernatant.
-
Pre-warm the plasma to 37°C.
-
-
Initiation of Assay:
-
Spike the pre-warmed plasma with the peptide stock solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of organic solvent (e.g., DMSO) is low (<1%) to not interfere with enzymatic activity.
-
Vortex gently to mix. This is your T=0 starting point.
-
-
Time-Point Sampling:
-
Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point and transfer it to a microcentrifuge tube containing a larger volume of cold precipitating solution (e.g., 150 µL of 1% TFA in ACN). This stops the enzymatic reaction.
-
Incubate the remaining plasma-peptide mixture at 37°C, agitating gently.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw identical aliquots and quench them in the same manner.
-
-
Protein Precipitation:
-
After collecting a sample, vortex the tube vigorously for 30 seconds.
-
Incubate the tubes on ice for at least 20 minutes to ensure complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by RP-HPLC or LC-MS. Monitor the peak area corresponding to the intact peptide at a specific wavelength (e.g., 214 or 220 nm).
-
-
Data Interpretation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).
-
Caption: Workflow for determining peptide metabolic stability in a plasma assay.
Conclusion
The strategic incorporation of N-methylated amino acids, particularly using Fmoc-Sar-OH, is a powerful and validated method for enhancing the metabolic stability of therapeutic peptides. This modification directly addresses one of the most significant hurdles in peptide drug development by sterically shielding protease-labile bonds, thereby extending plasma half-life and improving the potential for oral bioavailability. By leveraging the synthesis and assay protocols detailed in this guide, researchers can effectively engineer more robust and clinically viable peptide candidates.
References
An In-depth Technical Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-(Sar)10-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become an indispensable tool in the fields of biochemistry, pharmacology, and drug development, enabling the systematic construction of complex peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern SPPS, prized for its mild deprotection conditions which are compatible with a wide array of sensitive amino acid modifications. A significant advancement in peptide design is the incorporation of N-methylated amino acids, which can confer remarkable therapeutic advantages. This guide provides a comprehensive technical overview of the use of a specialized N-methylated oligomer, Fmoc-(Sar)10-OH , in solid-phase peptide synthesis. Sarcosine (Sar), or N-methylglycine, is the simplest N-methylated amino acid. Fmoc-(Sar)10-OH is a pre-synthesized block of ten sarcosine units, which can be incorporated into a peptide sequence as a linker or solubility-enhancing tail, particularly in the development of peptide-drug conjugates (PDCs).[1][2]
The inclusion of an oligosarcosine segment can significantly enhance the proteolytic stability of a peptide, as the N-methylated amide bond is resistant to cleavage by many common proteases.[3][4] Furthermore, the polysarcosine chain can improve the solubility of hydrophobic peptides and serve as a flexible, hydrophilic spacer in complex biomolecular constructs.[5]
Core Concepts and Advantages of N-Methylation with Oligosarcosine
The strategic incorporation of N-methylated amino acids, and specifically oligosarcosine chains, offers several key benefits for therapeutic peptide design:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from enzymatic degradation, leading to a longer in vivo half-life.
-
Improved Solubility: Polysarcosine is known for its high aqueous solubility. Appending an oligosarcosine tail can prevent the aggregation of hydrophobic peptide sequences, a common challenge during both synthesis and therapeutic application.
-
Increased Cell Permeability: By disrupting the hydrogen-bonding network of the peptide backbone, N-methylation can increase a peptide's lipophilicity, which may enhance its ability to cross cell membranes.
-
Conformational Control: The presence of an N-methyl group restricts the available conformational space of the peptide backbone, which can be used to favor a specific bioactive conformation.
Challenges in the Synthesis of N-Methylated Peptides
While advantageous, the synthesis of peptides containing N-methylated amino acids presents unique challenges. These challenges are amplified when coupling a pre-formed oligomer like Fmoc-(Sar)10-OH.
-
Difficult Coupling Reactions: The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered than a primary amine. This makes the coupling of the subsequent amino acid (or in this case, the coupling of the entire Fmoc-(Sar)10-OH block) significantly more difficult, often resulting in low yields and incomplete reactions.
-
Aggregation: Peptides rich in N-methylated residues can be prone to aggregation on the solid support, limiting the accessibility of reagents to the growing peptide chain.
-
Side Reactions: Inefficient coupling can lead to the accumulation of deletion sequences, which are difficult to separate from the desired product.
To overcome these challenges, optimized protocols involving highly efficient coupling reagents and, potentially, microwave-assisted synthesis are often required.
Data Presentation: Properties of Fmoc-(Sar)10-OH
| Property | Value | Reference |
| Chemical Name | Fmoc-decasarcosine | |
| Molecular Formula | C45H62N10O13 | |
| Molecular Weight | 951.03 g/mol | |
| Appearance | White to off-white lyophilized powder | |
| Primary Application | Linker in peptide-drug conjugates |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Fmoc-(Sar)10-OH into a peptide sequence via Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)
-
Fmoc-protected amino acids
-
Fmoc-(Sar)10-OH
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for elongating the peptide chain on the solid support before the coupling of Fmoc-(Sar)10-OH.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: Coupling of Fmoc-(Sar)10-OH
Due to the steric hindrance and potential for aggregation, the coupling of the decasarcosine block requires optimized conditions.
-
Deprotection: Perform the Fmoc deprotection on the N-terminal of the resin-bound peptide as described in Protocol 1, Step 2.
-
Activation and Coupling of Fmoc-(Sar)10-OH:
-
Dissolve Fmoc-(Sar)10-OH (2-3 equivalents) and a highly efficient coupling reagent such as HATU (2-3 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution to begin the activation. Allow to pre-activate for 2-5 minutes.
-
Add the activated Fmoc-(Sar)10-OH solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for an extended period, typically 4-12 hours, at room temperature. For particularly difficult couplings, the reaction can be performed at a slightly elevated temperature (e.g., 40°C) or with the assistance of microwave irradiation.
-
Note: The Kaiser test is not suitable for monitoring the coupling to a secondary amine (like the N-terminus of the peptide after coupling to sarcosine). Alternative tests, such as the chloranil test, may be used. A double coupling is highly recommended.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times).
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Mandatory Visualizations
Diagram 1: General Workflow of Fmoc-SPPS
Diagram 2: Coupling Challenge with N-Methylated Residues
Diagram 3: Logical Relationship of Oligosarcosine Linker Benefits
Conclusion
The use of Fmoc-(Sar)10-OH as a building block in solid-phase peptide synthesis represents a sophisticated strategy for the development of advanced therapeutic peptides and peptide-drug conjugates. While the inherent challenges of coupling sterically hindered N-methylated oligomers necessitate optimized protocols and careful monitoring, the profound benefits—including enhanced stability, solubility, and functionality as a linker—make it a compelling tool for medicinal chemists. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of oligosarcosine in their synthetic endeavors. Successful implementation of these techniques will undoubtedly contribute to the creation of next-generation peptide-based therapeutics with improved pharmacological profiles.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Standard Protocol for Coupling Fmoc-N(Me)-Sarcosine in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N(Me)-Sarcosine (Fmoc-N-methylglycine), into peptide sequences is a critical strategy in medicinal chemistry. N-methylation can significantly enhance a peptide's pharmacokinetic properties by increasing its metabolic stability, improving cell permeability, and modulating its conformation. However, the coupling of N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging due to the steric hindrance imposed by the N-methyl group. This steric bulk slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the generation of deletion sequences.[1]
This document provides a detailed protocol and best practices for the efficient coupling of Fmoc-N(Me)-Sar-OH, focusing on the selection of appropriate coupling reagents and optimized reaction conditions to ensure high coupling efficiency and purity of the final peptide.
Challenges in Coupling Fmoc-N(Me)-Sar-OH
The primary obstacle in the acylation of the N-methylated amine of sarcosine is steric hindrance.[1] Standard coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), are often inefficient for this sterically demanding reaction.[2] The use of less effective reagents can result in low coupling yields, necessitating multiple recouplings and potentially leading to side reactions. Coupling an N-methylated amino acid onto another N-methylated residue is particularly difficult.[3]
Recommended Coupling Reagents
To overcome the challenge of steric hindrance, the use of more potent, third-generation uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents form highly reactive activated esters that can efficiently acylate the sterically hindered secondary amine of the N-methylated residue.
| Coupling Reagent | Class | General Efficiency for N-Methylated Residues | Notes |
| HATU | Uronium/Aminium | Very High | Frequently cited as the reagent of choice for difficult couplings, including N-methylated amino acids.[3] Reacts faster and with less epimerization compared to HBTU. |
| COMU | Uronium/Aminium | Very High | A newer generation reagent with efficiency comparable to HATU. It is based on Oxyma Pure, making it a safer, non-explosive alternative to benzotriazole-based reagents. |
| PyBOP | Phosphonium | High | An effective coupling reagent, though sometimes less potent than HATU for the most challenging couplings. Byproducts are less hazardous than those of its predecessor, BOP. |
| PyBroP | Phosphonium | Very High | A more reactive phosphonium salt reagent, particularly effective for extremely hindered couplings where other reagents may fail. |
| DIC/HOBt | Carbodiimide | Low to Moderate | Generally considered inefficient for sterically hindered couplings and not recommended for N-methylated amino acids unless no other option is available. |
Quantitative Data Summary
While direct comparative studies detailing the percentage yield for Fmoc-N(Me)-Sar-OH with various modern coupling reagents are not extensively documented in single publications, the literature consistently demonstrates the superiority of uronium and phosphonium salt reagents over carbodiimides for N-methylated and other sterically hindered amino acids. The following table synthesizes available data and established knowledge to provide an expected performance overview.
| Coupling Reagent | Amino Acid Coupled | Reaction Time | Expected Yield | Racemization Risk | Reference |
| HATU | General N-Methylated AA | 1 - 2 hours | > 95% | Low | |
| COMU | General N-Methylated AA | 1 - 2 hours | > 95% | Very Low | |
| PyBroP | Boc-MeVal-OH + H-MeVal-OMe | 1 hour | 95% | <0.5% | |
| PyBOP | Boc-MeVal-OH + H-MeVal-OMe | 24 hours | 5% | Not Specified | |
| HBTU | Boc-Phe-(NMe)Aib | Room Temp | Significant Yield | Not Specified | |
| DIC/HOBt | General Hindered AA | 4 - 8 hours | Low to Moderate | Moderate |
Note: The data presented is for representative sterically hindered and N-methylated amino acids to illustrate the relative efficacy of the coupling reagents. Actual yields for Fmoc-N(Me)-Sar-OH may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-N(Me)-Sar-OH
-
Coupling Reagent: HATU, COMU, or PyBroP
-
Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Solvent: High-purity, peptide synthesis-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Bromophenol Blue solution in DMF (for monitoring)
Protocol 1: HATU-Mediated Coupling of Fmoc-N(Me)-Sar-OH
This protocol is a robust method for the incorporation of Fmoc-N(Me)-Sar-OH.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-N(Me)-Sar-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated Fmoc-N(Me)-Sar-OH solution to the resin.
-
Agitate the reaction mixture at room temperature for at least 1-2 hours. For difficult sequences (e.g., coupling onto another N-methylated residue), the reaction time may be extended.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them with methanol.
-
Add a few drops of Bromophenol Blue solution.
-
Observation: A yellow color indicates a complete coupling (no free amine). A blue or green color indicates an incomplete reaction.
-
-
Recoupling (if necessary): If the Bromophenol Blue test is positive (blue/green), repeat steps 5-7 using a fresh solution of activated Fmoc-N(Me)-Sar-OH. This is known as a "double coupling".
-
Capping (Optional): To terminate any unreacted chains, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF). This can simplify the final purification of the peptide.
Protocol 2: Microwave-Assisted Coupling
Microwave irradiation can significantly enhance the efficiency of coupling sterically hindered amino acids by driving the reaction to completion more quickly.
-
Follow steps 1-4 from Protocol 1.
-
Microwave-Assisted Coupling:
-
Add the pre-activated amino acid solution to the resin in a microwave-safe reaction vessel.
-
Apply microwave irradiation at a constant temperature (e.g., 75°C) for 5-15 minutes.
-
-
Proceed with steps 6-9 from Protocol 1.
Visualizations
Logical Workflow for Fmoc-N(Me)-Sar-OH Coupling
Caption: Standard workflow for a single coupling cycle of Fmoc-N(Me)-Sar-OH in SPPS.
Signaling Pathway: HATU Activation Mechanism
Caption: Mechanism of Fmoc-N(Me)-Sar-OH activation and coupling using HATU.
Conclusion
The successful incorporation of Fmoc-N(Me)-Sar-OH into a peptide sequence is achievable with high efficiency by selecting the appropriate coupling methodology. The use of potent coupling reagents such as HATU or COMU, combined with optimized reaction times and careful monitoring, is essential to overcome the steric hindrance associated with this N-methylated amino acid. For particularly challenging sequences, microwave-assisted synthesis and double coupling strategies provide powerful tools to drive the reaction to completion. By following the protocols outlined in this document, researchers can confidently synthesize N-methylated peptides with high purity and yield, enabling further advancements in drug discovery and development.
References
Application Notes and Protocols for Microwave-Assisted Solid-Phase Synthesis of Peptides with Fmoc-N(Me)-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-methylsarcosine (N(Me)-Sar), into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation, thereby positively influencing the pharmacokinetic profile and biological activity of peptides. However, the synthesis of peptides containing N-methylated residues presents significant challenges due to the steric hindrance at the secondary amine, which slows down coupling reactions and can lead to incomplete reactions and the formation of deletion sequences.
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technology to overcome these synthetic hurdles. The use of microwave energy for both the coupling and deprotection steps dramatically accelerates reaction rates, improves coupling efficiency, and ultimately leads to higher purity of the target peptide in significantly reduced synthesis times.[1][2][3][4][5] This document provides detailed application notes and protocols for the successful microwave-assisted synthesis of peptides containing Fmoc-N(Me)-Sar-OH.
Data Presentation
| Peptide Sequence | Synthesis Method | Purity (%) | Synthesis Time (hours) | Reference |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | Microwave-enhanced SPPS | 86 | < 2 | |
| GEQKLGAibAibAibASEESLG-NH2 | Microwave-enhanced SPPS | 89 | < 3 |
Table 1: Purity of peptides containing hindered amino acids synthesized using microwave-enhanced SPPS.
Experimental Protocols
The following protocols are generalized for use with automated microwave peptide synthesizers, such as those from CEM or Biotage. Parameters may need to be optimized for specific sequences and scales.
Protocol 1: Automated Microwave-Assisted SPPS of a Peptide Containing Fmoc-N(Me)-Sar-OH
This protocol is based on methodologies for synthesizing peptides with sterically hindered amino acids on a CEM Liberty Blue™ automated microwave peptide synthesizer.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in the reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Treat the resin with a 20% piperidine solution in DMF.
-
Apply microwave irradiation at 90°C for 2.5 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling (Standard Amino Acids):
-
Prepare a solution of the Fmoc-protected amino acid (5-fold molar excess), a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (5-fold molar excess), and an activator like Oxyma Pure® (5-fold molar excess) in DMF.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation at 90°C for 2 minutes.
-
Wash the resin with DMF.
4. Coupling of Fmoc-N(Me)-Sar-OH:
-
Prepare the coupling solution as in step 3, using Fmoc-N(Me)-Sar-OH.
-
Add the coupling solution to the resin.
-
Apply microwave irradiation at 90°C for 5-10 minutes. A longer coupling time is recommended due to steric hindrance.
-
Monitoring: Perform a bromophenol blue test to ensure complete coupling, as the standard ninhydrin test is not effective for N-methylated amines.
-
If coupling is incomplete, perform a second coupling (double coupling) with fresh reagents.
-
Wash the resin with DMF.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Workflow Diagram: Microwave-Assisted SPPS Cycle
Caption: General workflow for a single cycle of microwave-assisted SPPS.
Logical Relationships in Overcoming Synthetic Challenges
The successful synthesis of N-methylated peptides relies on addressing the primary challenge of steric hindrance. Microwave assistance directly counters this challenge by enhancing reaction kinetics.
Caption: Logical diagram of how microwave assistance overcomes SPPS challenges.
Conclusion
Microwave-assisted solid-phase synthesis is a highly effective method for preparing peptides containing Fmoc-N(Me)-Sar-OH and other N-methylated amino acids. By significantly accelerating reaction times and improving coupling efficiency, this technology enables the synthesis of complex and sterically hindered peptides with high purity and in a fraction of the time required by conventional methods. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals working to create novel peptide-based therapeutics.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Coupling Reagents for Sterically Hindered N-Methylated Amino Acids: A Comparative Analysis of HATU and HCTU for Fmoc-N(Me)-Sar-OH Incorporation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of peptide synthesis and drug discovery.
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N(Me)-Sar-OH (Fmoc-N-methyl-sarcosine), into peptide sequences is a widely employed strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and reduced yields. The choice of coupling reagent is therefore critical for the successful synthesis of peptides containing these modifications. This document provides a detailed comparison of two commonly used uronium salt-based coupling reagents, HATU and HCTU, for the acylation of the N-methylated amine of sarcosine, and offers optimized protocols for their use.
Comparative Analysis of Coupling Reagents
The efficiency of coupling to an N-methylated amino acid is paramount for the successful synthesis of the target peptide. While both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents, their performance with sterically hindered residues can vary.
For the coupling of N-methyl amino acids, HATU has been reported to be highly successful, whereas HCTU is considered less effective.[1] This is attributed to the formation of a more reactive HOAt (1-hydroxy-7-azabenzotriazole) ester by HATU, which is better able to overcome the steric hindrance of the N-methylated amine.
A comparative study on the synthesis of the sterically demanding 65-74 fragment of the acyl carrier protein (ACP) demonstrated that HATU and HCTU can produce peptides of very similar purity.[2][3] This suggests that while HATU may be theoretically superior for N-methylated residues, HCTU can still perform well, particularly when optimized.
Table 1: Comparison of Coupling Reagent Performance for Difficult Couplings
| Coupling Reagent | Key Characteristics | Reported Crude Peptide Purity (ACP 65-74 Fragment) |
| HATU | - Forms highly reactive HOAt-based active ester.[4] - Generally considered the reagent of choice for sterically hindered and N-methylated amino acids.[1] - Can lead to guanidinylation of the N-terminus if used in excess. | 70.27% (20 min coupling) / 83.63% (2 x 20 min coupling) |
| HCTU | - More cost-effective than HATU. - Structurally similar to HBTU with a chlorine atom enhancing reactivity. - Reported to be less allergenic. - Considered less effective than HATU for the most challenging couplings. | 80.44% (20 min coupling) / 82.78% (2 x 20 min coupling) |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of peptides containing Fmoc-N(Me)-Sar-OH using HATU and HCTU. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: HATU-Mediated Coupling of Fmoc-N(Me)-Sar-OH
This protocol is recommended for achieving high coupling efficiency for Fmoc-N(Me)-Sar-OH.
Materials:
-
Fmoc-N(Me)-Sar-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide synthesis resin with a free N-terminal amine
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve 4 equivalents of Fmoc-N(Me)-Sar-OH and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours. For difficult couplings, the reaction time can be extended.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.
-
Add 1-2 drops of Bromophenol Blue solution.
-
Observation:
-
Yellow Beads/Solution: Indicates complete coupling (no free amine).
-
Blue/Green Beads/Solution: Indicates incomplete coupling. If the test is positive, a second coupling is recommended.
-
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).
Protocol 2: HCTU-Mediated Coupling of Fmoc-N(Me)-Sar-OH
This protocol provides a more cost-effective alternative, which may require optimization for challenging sequences.
Materials:
-
Fmoc-N(Me)-Sar-OH
-
HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Peptide synthesis resin with a free N-terminal amine
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Follow the same procedure as in Protocol 1.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-N(Me)-Sar-OH and 3-5 equivalents of HCTU in DMF.
-
Add 6-10 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes. For difficult couplings, the reaction time can be extended to 2-4 hours or even overnight.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. Note that N-methylated amines may give a weak positive or false negative result. The Bromophenol Blue test (as in Protocol 1) is a more reliable alternative for monitoring couplings to secondary amines.
-
-
Washing: After complete coupling, wash the resin with DMF (5-7 times).
Visualization of Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: General workflow for solid-phase peptide synthesis of Fmoc-N(Me)-Sar-OH.
Caption: Simplified mechanism of amide bond formation using uronium salt reagents.
Conclusion
For the incorporation of the sterically hindered Fmoc-N(Me)-Sar-OH, HATU is the highly recommended coupling reagent due to its superior reactivity. The provided protocol for HATU-mediated coupling offers a robust starting point for achieving high yields and purity. While HCTU is a more economical option and can be effective, it may require more extensive optimization, such as longer coupling times or double coupling, to achieve comparable results, especially in challenging sequences. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, balancing cost, and the need for maximal coupling efficiency.
References
On-resin N-methylation techniques for synthesizing N-methylated peptides.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic N-methylation of peptides is a powerful tool in medicinal chemistry and drug discovery. The introduction of a methyl group to the amide nitrogen of the peptide backbone can significantly improve a peptide's pharmacological profile by enhancing its metabolic stability, increasing membrane permeability, and modulating its binding affinity and selectivity.[1] On-resin N-methylation techniques offer a streamlined approach to synthesizing these modified peptides by incorporating the methylation step directly into the solid-phase peptide synthesis (SPPS) workflow. This avoids the often cumbersome synthesis of individual N-methylated amino acid building blocks.[1]
This document provides detailed application notes and experimental protocols for three key on-resin N-methylation techniques: the Fukuyama-Mitsunobu reaction, direct alkylation with methyl iodide, and reductive amination for N-terminal methylation.
Key On-Resin N-Methylation Techniques
Fukuyama-Mitsunobu Reaction
This robust, two-step method is widely applicable to most amino acids. It involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[1]
Direct Alkylation
This approach utilizes a methylating agent, such as methyl iodide, in the presence of a strong, non-nucleophilic base to directly methylate the amide nitrogen. The choice of base and reaction conditions is critical for achieving high efficiency and selectivity.[1][2]
Reductive Amination
Primarily used for the specific methylation of the N-terminal amino group, this technique involves the formation of an imine with an aldehyde (e.g., formaldehyde), which is subsequently reduced to the corresponding N-methyl amine.
Quantitative Data Summary
The efficiency of on-resin N-methylation can be influenced by the chosen method, the specific amino acid residue, and the reaction conditions. The following tables provide a summary of reported quantitative data for different on-resin N-methylation techniques.
Table 1: Comparison of HPLC Purity for Crude N-Methylated Peptides
| N-Methylation Method | Peptide Sequence/Residue | HPLC Purity of Crude Product (%) | Reference |
| Fukuyama-Mitsunobu (Ultrasonic Assistance) | Multiple N-methylated peptide | 57 | |
| Fukuyama-Mitsunobu (Microwave Assistance) | Multiple N-methylated peptide | 57 | |
| Fukuyama-Mitsunobu (Shaker) | Analogue of peptide 1-SW1 | 65 | |
| Fukuyama-Mitsunobu (Shaker, reduced time) | N-methylated peptide | 85 |
Experimental Protocols
Protocol 1: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction
This protocol details the N-methylation of a peptide on-resin using the Fukuyama-Mitsunobu reaction.
Materials:
-
Peptide-bound resin
-
N-Methylpyrrolidone (NMP)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (or methyl iodide)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP in a reaction vessel.
-
Sulfonylation:
-
Prepare a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation:
-
Treat the resin with a solution of DBU (5 equivalents) in NMP for 3 minutes.
-
Add a solution of dimethyl sulfate (10 equivalents) in NMP and shake for 2 minutes.
-
Repeat this step once.
-
Wash the resin with NMP.
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Repeat this step once.
-
-
Final Washing: Wash the resin extensively with NMP and DCM and dry under vacuum.
Protocol 2: On-Resin Direct N-Methylation with Methyl Iodide
This protocol provides a more direct approach to N-methylation using a strong base and methyl iodide.
Materials:
-
Peptide-bound resin
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous THF.
-
Deprotonation: Treat the resin with an excess of LiOtBu in THF.
-
Washing: Wash the resin to remove excess base.
-
Methylation: Treat the resin with an excess of CH₃I in DMSO.
-
Final Washing: Wash the resin thoroughly with DMSO, THF, and DCM and dry under vacuum.
Protocol 3: On-Resin N-Terminal Reductive Amination
This protocol is specific for the N-methylation of the N-terminal amino acid.
Materials:
-
N-terminally deprotected peptide-bound resin
-
N-methylpyrrolidone (NMP)
-
Formaldehyde (37% in H₂O)
-
Acetic acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the N-terminally deprotected peptide-bound resin in NMP.
-
Imine Formation and Reduction:
-
Prepare a solution of formaldehyde (20 equivalents) and acetic acid (8 equivalents) in NMP.
-
Add the solution to the resin, followed by the addition of sodium cyanoborohydride.
-
Shake the reaction mixture at room temperature overnight.
-
-
Washing: Wash the resin thoroughly with NMP and DCM and dry under vacuum.
Conclusion
On-resin N-methylation is a valuable and versatile strategy in peptide chemistry, enabling the synthesis of peptides with enhanced pharmaceutical properties. The choice of the appropriate method and the optimization of reaction conditions are crucial for achieving high yields and purity of the desired N-methylated peptides. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively implement these techniques in their drug discovery and development efforts.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-N(Me)-Sar¹⁰ from Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the efficient cleavage and deprotection of synthetic peptides containing N-methylated sarcosine (Sar) at the 10th position, synthesized using Fmoc solid-phase peptide synthesis (SPPS). The inclusion of N-methylated amino acids can enhance the pharmacokinetic properties of peptides, but may also present challenges during synthesis and cleavage. This document outlines recommended cleavage cocktails, detailed experimental procedures, and troubleshooting strategies to maximize peptide yield and purity.
Introduction
N-methylation of the peptide backbone is a common strategy to improve metabolic stability, cell permeability, and conformational rigidity. Sarcosine, or N-methylglycine, is the simplest N-methylated amino acid. The final step in SPPS, the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, is critical. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.
The choice of cleavage cocktail and reaction conditions is crucial for peptides containing N-methylated residues. While the N-methyl group of Sarcosine does not directly interfere with the cleavage chemistry, the overall peptide sequence and the presence of other sensitive amino acids will dictate the optimal cleavage strategy.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are essential to trap reactive cationic species generated from protecting groups and the resin linker during TFA cleavage, which can otherwise lead to side reactions with sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).
Table 1: Comparison of Common Cleavage Cocktails for Peptides
| Cleavage Cocktail | Composition (v/v) | Key Applications & Remarks |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A general-purpose, low-odor cocktail suitable for peptides lacking sensitive residues such as Cys, Met, or Trp. TIS is an effective scavenger for trityl groups. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A good general-purpose, low-odor cocktail effective for scavenging trityl groups. Not recommended for peptides with multiple Met or Cys residues due to potential oxidation.[1][2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for peptides with sulfonyl-protected Arginine residues (Pmc, Pbf). |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethyl Sulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues during cleavage.[2] |
Quantitative Data on Cleavage Efficiency
Table 2: Effect of Cleavage Conditions on the Yield of a Model N-Methylated Peptide
| Cleavage Cocktail | Cleavage Time (h) | Temperature (°C) | Yield of Desired Peptide (%)* |
| Pure TFA | 1 | 4 | 25 |
| Pure TFA | 2 | 4 | 36 |
| Pure TFA | 3 | 4 | 44 |
| Pure TFA | 4 | 4 | 39 |
| Reagent B | 1 | 4 | 20 |
| Reagent B | 2 | 4 | 23 |
| Reagent B | 3 | 4 | 24 |
| Reagent B | 4 | 4 | 22 |
| 95% TFA / 5% H₂O | 1 | 4 | 15 |
| 95% TFA / 5% H₂O | 2 | 4 | 18 |
| 95% TFA / 5% H₂O | 3 | 4 | 19 |
| 95% TFA / 5% H₂O | 4 | 4 | 18 |
*Data adapted from a study on [NMePhe¹]arodyn. Yields were determined by HPLC analysis. This data is for illustrative purposes, and optimal conditions for Sarcosine-containing peptides should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Cleavage and Deprotection
This protocol is suitable for most peptides containing Fmoc-N(Me)-Sar¹⁰ and other common amino acids, particularly when sensitive residues are absent. The TFA/TIS/H₂O cocktail is recommended as a starting point.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) for washing
-
Reaction vessel with a frit
-
Centrifuge tubes (50 mL)
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the dried peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual DMF and to swell the resin.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a well-ventilated fume hood, prepare the cleavage cocktail by carefully mixing the reagents. For the TFA/TIS/H₂O cocktail, a common ratio is 95:2.5:2.5 (v/v/v).
-
Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. Optimal cleavage time may vary depending on the peptide sequence and should be determined by a small-scale trial cleavage.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL per gram of resin) and combine the filtrates.
-
In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the molecular weight by mass spectrometry (MS).
-
Protocol 2: Cleavage of Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids such as Trp, Met, Cys, or Tyr, where Reagent K is a suitable cleavage cocktail.
Materials:
-
Same as Protocol 1, with the addition of Phenol, Thioanisole, and 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
In a well-ventilated fume hood, carefully prepare Reagent K by mixing TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), and EDT (2.5%).
-
Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction: Follow step 3 from Protocol 1, using Reagent K.
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
-
Analysis: Follow step 5 from Protocol 1.
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides with N-Methylated Sarcosine Residues
Introduction
N-methylation of peptides, including the incorporation of N-methylated sarcosine residues, is a key strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability. The purification of these modified peptides presents unique challenges due to altered hydrophobicity and potential for conformational heterogeneity. This application note provides a detailed protocol for the purification of peptides containing N-methylated sarcosine residues using reverse-phase high-performance liquid chromatography (RP-HPLC), a widely adopted and effective method for peptide purification.[1][2][3]
The introduction of a methyl group on the amide nitrogen increases the lipophilicity of the peptide backbone, which can significantly alter its retention behavior on RP-HPLC columns.[4] Understanding and optimizing the chromatographic conditions are therefore critical for achieving high purity and recovery of the target N-methylated peptide.
Key Considerations for HPLC Purification of N-Methylated Peptides
-
Increased Hydrophobicity: N-methylation increases the hydrophobicity of the peptide, generally leading to longer retention times on reverse-phase columns compared to their non-methylated counterparts.[4] This increased retention needs to be accounted for when designing the elution gradient.
-
Column Chemistry: C18-modified silica is the standard stationary phase for peptide purification due to its excellent resolving power for a wide range of hydrophobicities. For very hydrophobic or large N-methylated peptides, a stationary phase with a larger pore size (e.g., 300 Å) may be beneficial to improve peak shape and resolution.
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing reagent used in the mobile phase (typically at 0.1%) to improve peak shape and resolution by forming ion pairs with basic residues and masking silanol interactions on the stationary phase.
-
Gradient Optimization: A shallow elution gradient is often necessary to effectively separate the N-methylated peptide from closely related impurities, such as deletion sequences or incompletely methylated species.
Experimental Workflow
The general workflow for the purification of a synthesized crude peptide containing N-methylated sarcosine residues is depicted below. This process begins with the dissolution of the crude peptide followed by purification using preparative RP-HPLC, fraction analysis, and finally, lyophilization of the pure fractions.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine-tuning the physicochemical properties of peptide-based blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Characterization of Fmoc-N(Me)-Sar¹⁰-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and mass spectrometry (MS) characterization of peptides containing an N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and N-methylsarcosine at position 10 (Fmoc-N(Me)-Sar¹⁰). The inclusion of N-methylated amino acids like sarcosine can enhance the proteolytic stability and conformational properties of peptides, making them attractive candidates for therapeutic development.[1][2] Accurate characterization by mass spectrometry is crucial for ensuring the identity, purity, and structural integrity of these modified peptides.
Introduction to Mass Spectrometry of Fmoc-N(Me)-Sar¹⁰-Peptides
The characterization of peptides modified with both an N-terminal Fmoc group and internal N-methylation presents unique considerations for mass spectrometry analysis. The bulky, hydrophobic Fmoc group can influence the ionization efficiency and fragmentation behavior of the peptide.[1] N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, results in a mass shift of +14.0156 Da for the modified residue.[3] This modification can also direct fragmentation pathways in tandem mass spectrometry (MS/MS).[3]
This document outlines the necessary protocols for synthesis, purification, and detailed MS analysis of a model Fmoc-N(Me)-Sar¹⁰-containing peptide, providing researchers with the tools to confidently characterize these complex molecules.
Synthesis and Purification of a Model Fmoc-N(Me)-Sar¹⁰-Peptide
A model decapeptide with the sequence Fmoc-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-N(Me)-Sar-OH was chosen for illustrative purposes. The synthesis is based on standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Experimental Protocol: Peptide Synthesis and Purification
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-N(Me)-Sar-OH)
-
Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC-grade water and acetonitrile with 0.1% TFA for purification
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide AM resin in DMF. Remove the Fmoc group by treating the resin with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using DIC and OxymaPure as coupling reagents in DMF.
-
Incorporation of Fmoc-N(Me)-Sar-OH: The final amino acid, Fmoc-N(Me)-Sar-OH, is coupled using the same procedure.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purity Analysis: Assess the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.
Caption: Workflow for the synthesis and purification of the model peptide.
Mass Spectrometry Characterization
The purified Fmoc-N(Me)-Sar¹⁰-containing peptide is then subjected to detailed mass spectrometry analysis to confirm its molecular weight and sequence.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). Electron Transfer Dissociation (ETD) can also be beneficial for fragmenting N-methylated peptides while preserving the modification.
-
Data Acquisition: Data-dependent acquisition (DDA) selecting the top 5 most intense precursor ions for fragmentation.
Caption: General workflow for LC-MS/MS analysis of peptides.
Data Presentation and Interpretation
Expected Mass and Isotopic Distribution
The theoretical monoisotopic mass of the model peptide (Fmoc-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-N(Me)-Sar-OH) is calculated and compared with the experimentally observed mass from the MS1 spectrum.
| Parameter | Value |
| Peptide Sequence | Fmoc-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-N(Me)-Sar-OH |
| Molecular Formula | C₅₉H₇₉N₁₁O₁₄ |
| Theoretical Monoisotopic Mass | 1189.5761 Da |
| Observed m/z ([M+H]⁺) | 1190.5834 |
| Observed m/z ([M+2H]²⁺) | 595.7953 |
Table 1: Theoretical and expected experimental mass data for the model peptide.
MS/MS Fragmentation Analysis
The MS/MS spectrum will provide fragment ions (b- and y-ions) that confirm the peptide sequence. The N-methylation on the sarcosine residue will result in a mass difference of 85.06 Da for the N(Me)-Sar residue in the peptide backbone. The Fmoc group can influence fragmentation, potentially leading to a prominent ion corresponding to the Fmoc moiety (m/z 222.09) or its fragments.
Below is an illustrative table of expected major fragment ions for the model peptide.
| Fragment Ion | Calculated m/z | Fragment Ion | Calculated m/z |
| b₂ | 294.14 | y₁ | 103.08 |
| b₃ | 365.18 | y₂ | 174.12 |
| b₄ | 436.22 | y₃ | 245.16 |
| b₅ | 507.26 | y₄ | 316.20 |
| b₆ | 578.30 | y₅ | 387.24 |
| b₇ | 649.34 | y₆ | 458.28 |
| b₈ | 720.38 | y₇ | 529.32 |
| b₉ | 791.42 | y₈ | 600.36 |
| b₁₀ | 876.48 | y₉ | 671.40 |
Table 2: Predicted m/z values for singly charged b- and y-ions of the model peptide after fragmentation (assuming loss of the Fmoc group during fragmentation for simplicity in this illustration).
Quantitative Analysis of Fmoc-N(Me)-Sar¹⁰-Peptides
For quantitative studies, stable isotope labeling can be employed to compare the abundance of the Fmoc-N(Me)-Sar¹⁰-peptide under different experimental conditions.
Experimental Protocol: Stable Isotope Labeling for Relative Quantification
This protocol outlines a strategy for relative quantification by synthesizing a heavy-isotope-labeled version of the target peptide to be used as an internal standard.
-
Synthesis of Heavy-Labeled Peptide: Synthesize the model peptide using a stable isotope-labeled amino acid, for example, Fmoc-Ala-¹³C₃,¹⁵N.
-
Sample Preparation: Spike the heavy-labeled peptide standard into the experimental sample at a known concentration.
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis as described in section 3.
-
Data Analysis: Extract ion chromatograms (XICs) for the precursor ions of both the light (endogenous) and heavy (standard) peptides. The ratio of the peak areas of the light to heavy peptide provides the relative quantification.
Caption: Workflow for relative quantification using a stable isotope-labeled peptide standard.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the successful synthesis and detailed mass spectrometric characterization of Fmoc-N(Me)-Sar¹⁰-containing peptides. By following these guidelines, researchers can ensure the accurate identification and quantification of these important modified peptides in their drug discovery and development pipelines. The unique fragmentation patterns influenced by both the Fmoc group and N-methylation necessitate careful data interpretation, and the use of high-resolution mass spectrometry is highly recommended.
References
- 1. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Cell-Penetrating Peptides Incorporating Fmoc-N(Me)-Sarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo, including small molecules, peptides, proteins, and nucleic acids, into the cytoplasm.[1] This property makes them invaluable tools in drug delivery and biomedical research. The incorporation of N-methylated amino acids, such as N-methylglycine (sarcosine), into CPP sequences is a strategy employed to enhance their proteolytic stability and conformational rigidity, which can lead to improved pharmacokinetic properties and cellular uptake.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of CPPs containing sarcosine using Fmoc-N(Me)-Sar-OH in solid-phase peptide synthesis (SPPS), as well as methods for evaluating their cellular uptake.
Application Notes: The Role of Sarcosine in CPPs
The inclusion of sarcosine (N-methylglycine) in a peptide sequence introduces a tertiary amide bond, which offers several advantages for the design of cell-penetrating peptides:
-
Increased Proteolytic Stability: The N-methylated backbone is resistant to cleavage by proteases, which can significantly increase the in vivo half-life of the CPP.[3]
-
Enhanced Conformational Control: The steric hindrance from the N-methyl group restricts the conformational freedom of the peptide backbone, which can favor a bioactive conformation for receptor binding or membrane translocation.
-
Improved Solubility: The presence of N-alkylated amino acids like sarcosine can disrupt aggregation and improve the solubility of hydrophobic peptides.[4]
-
Potentially Increased Cell Permeability: By reducing the number of amide protons available for hydrogen bonding with solvent, N-methylation can lower the desolvation penalty for membrane crossing, potentially enhancing cell permeability.
However, the synthesis of peptides containing N-methylated amino acids presents challenges, primarily due to the steric hindrance at the N-terminal amine, which can lead to slower and less efficient coupling reactions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Sarcosine-Containing CPP
This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical sarcosine-containing CPP.
1. Resin Preparation:
- Swell Rink Amide resin (or a suitable alternative for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.
- Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
2. Standard Amino Acid Coupling:
- In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent such as HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes at room temperature.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Monitor the coupling completion using a ninhydrin test. A blue color indicates an incomplete reaction.
- After complete coupling, wash the resin with DMF.
- Deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF.
- Repeat this cycle for each subsequent non-N-methylated amino acid.
3. Fmoc-N(Me)-Sarcosine Coupling (Optimized for N-methylated Residues):
- Coupling Reagent Selection: Due to steric hindrance, standard coupling reagents may be inefficient. Use a more potent coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.
- Pre-activation: Dissolve Fmoc-Sar-OH (4 equivalents) and HATU (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 5 minutes.
- Coupling: Add the activated Fmoc-Sar-OH solution to the deprotected peptide-resin.
- Reaction Time and Monitoring: Extend the coupling time to at least 1 hour, and potentially longer for difficult couplings. The standard ninhydrin test is not effective for N-methylated amines. Use a bromophenol blue test to monitor the reaction. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.
- Double Coupling: If the coupling is incomplete after the initial reaction time, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Sar-OH.
- Wash the resin thoroughly with DMF.
- Proceed with the deprotection of the Fmoc group as in the standard cycle.
4. Cleavage and Deprotection:
- After the final amino acid has been coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry under vacuum.
5. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled CPP.
1. Cell Culture:
- Culture a suitable cell line (e.g., HeLa, MDA-MB-231) in the appropriate medium and conditions until they reach approximately 80% confluency.
2. Peptide Preparation:
- Synthesize the CPP with a fluorescent label (e.g., FITC, 5(6)-carboxyfluorescein) at the N- or C-terminus.
- Prepare stock solutions of the fluorescently labeled CPP in a suitable solvent (e.g., sterile water or DMSO) and determine the concentration accurately.
3. Cellular Treatment:
- Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the fluorescently labeled CPP in serum-free cell culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 15 µM).
- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the peptide solutions to the cells and incubate for a defined period (e.g., 60 minutes) at 37°C.
4. Cell Harvesting and Staining:
- After incubation, remove the peptide-containing medium and wash the cells twice with a heparin-containing buffer to remove non-internalized, membrane-bound peptide.
- Detach the cells from the plate using trypsin-EDTA.
- Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
- Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in FACS buffer (e.g., PBS with 1% FBS).
5. Flow Cytometry Analysis:
- Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized peptide in individual cells.
- Gate the live cell population based on forward and side scatter.
- Record the mean fluorescence intensity (MFI) for each sample.
- Use untreated cells as a negative control to set the background fluorescence.
Data Presentation
Table 1: Hypothetical Synthesis Yield and Purity of a CPP With and Without Sarcosine
| Peptide Sequence | Coupling Conditions for Sarcosine | Theoretical Yield (%) | Crude Purity (%) | Final Purity (after HPLC) (%) |
| Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NH2 (R8) | N/A | ~24 (at 99% stepwise yield) | >85 | >98 |
| Arg-Arg-Sar-Arg-Arg-Sar-Arg-Arg-NH2 | HATU, double coupling | <24 (at 99% stepwise yield) | 70-85 | >95 |
Note: The theoretical yield is highly dependent on the efficiency of each coupling and deprotection step. The incorporation of N-methylated amino acids is known to be more challenging, potentially leading to lower stepwise yields and consequently a lower overall theoretical yield and crude purity.
Table 2: Quantitative Cellular Uptake of CPPs in Breast Cancer Cell Lines
This table presents example data on the percentage of fluorescent cells after treatment with different CPPs, demonstrating how uptake efficiency can be quantified and compared.
| Peptide | Concentration (µM) | % Green Fluorescent Cells (MCF7) | % Green Fluorescent Cells (MDA-MB-231) |
| BR2 | 5 | 0 | 11.2 |
| R9 | 5 | 21.7 | 4.1 |
| BR2-R9 | 5 | 73.8 | 97.6 |
| BR2 | 10 | 0 | 0 |
| R9 | 10 | 5.5 | 4.5 |
| BR2-R9 | 10 | 56.1 | 84.1 |
Data is adapted from a study evaluating the cellular uptake of different CPP constructs. This illustrates the type of quantitative data that can be obtained from flow cytometry experiments.
Visualizations
Diagram 1: Experimental Workflow for CPP Synthesis and Evaluation
Caption: Workflow for the synthesis and cellular evaluation of CPPs.
Diagram 2: Signaling Pathway for CPP Internalization via Endocytosis
References
Application Notes and Protocols for the Incorporation of Fmoc-N(Me)-Sar-OH into Cyclic Peptides
Introduction
The strategic incorporation of N-methylated amino acids into cyclic peptides is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. N-methylation, the substitution of a peptide backbone amide proton with a methyl group, can significantly improve a peptide's pharmacokinetic properties. These improvements include increased metabolic stability against proteases, enhanced membrane permeability, and the potential for oral bioavailability.[1][2][3][4] Sarcosine (Sar), or N-methylglycine, is the simplest N-methylated amino acid. Its incorporation can modulate the conformational flexibility of the peptide backbone, which can be crucial for receptor binding and biological activity.
When combined with the conformational constraints imposed by cyclization, N-methylation allows for the fine-tuning of a peptide's bioactivity and selectivity. However, the synthesis of these complex molecules presents unique challenges. The primary obstacle is the steric hindrance introduced by the N-methyl group, which can significantly impede the efficiency of coupling reactions during solid-phase peptide synthesis (SPPS) and the subsequent cyclization step.[5] These application notes provide a comprehensive overview of the strategies and detailed protocols for the synthesis of cyclic peptides containing N-methylsarcosine (Fmoc-N(Me)-Sar-OH), covering key reagents, reaction optimization, and purification methods.
Synthetic Challenges and Strategies
The synthesis of N-methylated cyclic peptides requires careful consideration of several factors to overcome common hurdles.
-
Steric Hindrance: The N-methyl group on the sarcosine residue sterically hinders the incoming activated amino acid, often leading to low coupling yields and incomplete reactions. This is particularly problematic when coupling an amino acid onto the N-methylated amine. To overcome this, highly efficient coupling reagents and optimized reaction conditions, such as elevated temperatures or microwave assistance, are often necessary.
-
Coupling Reagents: Standard coupling reagents may be insufficient for N-methylated residues. Uronium/aminium-based reagents like HATU, HBTU, HCTU, and COMU, or phosphonium-based reagents like PyAOP and PyBOP, are generally more effective. These reagents form highly reactive esters that can overcome the steric barrier. Additives such as HOAt (1-hydroxy-7-azabenzotriazole) are also crucial for accelerating coupling and minimizing side reactions like racemization.
-
Cyclization Efficiency: The conformation of the linear N-methylated peptide on the solid support significantly influences the efficiency of the cyclization step. On-resin cyclization is often preferred as it utilizes a "pseudo-dilution" effect that favors the desired intramolecular reaction over intermolecular oligomerization. The choice of cyclization site is also critical; cyclizing at a sterically unhindered position is advisable.
-
Side Reactions: Diketopiperazine formation can be a significant side reaction, especially when an N-methylated amino acid is at the C-terminus of the linear precursor. Additionally, epimerization at the C-terminal residue can occur during activation for cyclization.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Fmoc-N(Me)-Sar-OH Incorporation
The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered N-methylated amino acids.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Fast kinetics; highly effective for sterically hindered couplings. | Can cause guanidinylation of the N-terminus if used in excess; higher cost. |
| HCTU | Uronium/Aminium | Very High | Reactivity comparable to HATU; often more cost-effective. | Potential for guanidinylation side reactions. |
| COMU | Uronium/Aminium | Very High | High solubility and safety (incorporates Oxyma instead of explosive HOBt/HOAt); excellent for microwave-assisted SPPS. | By-products can be challenging to remove in solution-phase synthesis. |
| PyAOP / PyBOP | Phosphonium | High | Highly effective for hindered couplings, particularly N-methyl amino acids. | Can generate carcinogenic by-products (HMPA from BOP). PyAOP is a safer alternative. |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective; minimizes racemization when used with an additive like Oxyma Pure. | Slower reaction rates compared to uronium/aminium reagents; formation of insoluble urea by-product (with DCC, less so with DIC). |
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of a cyclic peptide containing a sarcosine residue.
Protocol 1: Solid-Phase Synthesis of Linear Peptide Containing Sarcosine
This protocol outlines the assembly of the linear peptide on a solid support using Fmoc chemistry, with special considerations for the incorporation of Fmoc-N(Me)-Sar-OH.
1. Resin Selection and Swelling:
- Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
- Place the resin (e.g., 100 mg, ~0.5 mmol/g loading) in a peptide synthesis vessel.
- Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
2. Standard Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.
- Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
3. Standard Amino Acid Coupling:
- In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HCTU, 2.95 eq.) and a base (e.g., N,N-Diisopropylethylamine (DIPEA), 6 eq.) in DMF for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
- Wash the resin with DMF (5 x 2 mL).
4. Incorporation of Fmoc-N(Me)-Sar-OH (Optimized Coupling):
- Pre-activation: In a separate vial, dissolve Fmoc-N(Me)-Sar-OH (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
- Coupling: Add the activated sarcosine solution to the resin.
- Reaction: Agitate the reaction mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or microwave heating can be applied.
- Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL). Due to the absence of a primary amine, the Kaiser test is not applicable after this step. Assume complete reaction based on optimized conditions.
5. Chain Elongation:
- Repeat steps 2 and 3 for the remaining standard amino acids in the sequence. For coupling an amino acid onto the sarcosine residue, use the optimized conditions described in step 4.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support. This method leverages the pseudo-dilution principle to favor intramolecular cyclization.
1. N-terminal Fmoc Deprotection:
- Perform the final Fmoc deprotection on the fully assembled linear peptide as described in Protocol 1, Step 2. This exposes the N-terminal amine required for cyclization.
2. C-terminal Activation and Cyclization:
- Wash the resin-bound peptide with DMF.
- Add a solution of cyclization reagents in DMF to the resin. A common and effective combination is HATU (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.).
- Allow the reaction to proceed for 12-24 hours at room temperature.
- Monitor the progress of the cyclization by cleaving a small sample of the resin and analyzing the product via HPLC-MS.
3. Final Wash:
- Once cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).
- Dry the resin under vacuum.
Protocol 3: Cleavage from Resin and Purification
This final protocol details the cleavage of the cyclic peptide from the solid support and the removal of all side-chain protecting groups.
1. Preparation of Cleavage Cocktail:
- Prepare a cleavage cocktail appropriate for the amino acid protecting groups used. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
- Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
2. Cleavage Reaction:
- Add the cleavage cocktail to the dry resin in the reaction vessel.
- Agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
3. Peptide Precipitation and Purification:
- Precipitate the crude cyclic peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
- Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).
- Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for Synthesis of N-Methylated Cyclic Peptides.
Caption: Key Factors in N-Methylated Cyclic Peptide Synthesis.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Incomplete Coupling of Fmoc-N(Me)-Sarcosine
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the incomplete coupling of Fmoc-N(Me)-Sarcosine (Fmoc-N-methylglycine).
Troubleshooting Guide
Q1: Why is the coupling of Fmoc-N(Me)-Sarcosine so challenging?
The primary reason for incomplete coupling of Fmoc-N(Me)-Sarcosine lies in steric hindrance. The presence of the N-methyl group on the sarcosine residue significantly increases the steric bulk around the nitrogen atom. This bulkiness impedes the approach of the activated acylating species, slowing down the kinetics of peptide bond formation. This issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1]
Q2: My standard coupling protocol (e.g., with DCC/DIC) is failing for Fmoc-N(Me)-Sarcosine. What is the first step to troubleshoot this?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids such as Fmoc-N(Me)-Sarcosine. The first and most critical step is to switch to a more potent coupling reagent. In-situ activating reagents, particularly aminium/uronium salts (like HATU, HCTU) or phosphonium salts (like PyAOP, PyBroP), are highly recommended as they form more reactive activated esters that can overcome the steric barrier.[2][3][4]
Q3: Which coupling reagents are considered most effective for Fmoc-N(Me)-Sarcosine and other N-methylated amino acids?
For difficult couplings involving N-methylated amino acids, several high-efficiency reagents are recommended. The choice of reagent can significantly impact the coupling yield.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered a highly effective reagent of choice for N-methylated amino acids.[2] It forms a highly reactive OAt-ester.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-protected N-methyl amino acids, especially to other N-methylated residues.
-
PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a very reactive phosphonium salt reagent, often used for the most challenging couplings where other reagents may fail.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that shows coupling efficiencies comparable to HATU and has enhanced safety and solubility profiles.
In a comparative study of methods for coupling hindered N-methylated amino acids, HBTU and PyBroP provided significant yields where other methods like pivaloyl mixed anhydride or acyl fluoride activation yielded less than 10% of the desired product.
Q4: I've switched to a more potent reagent like HATU, but the coupling is still incomplete. What other strategies can I employ?
If a powerful coupling reagent alone is not sufficient, several other strategies can be implemented to drive the reaction to completion:
-
Double Coupling: This is a common and effective method. After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of the activated Fmoc-N(Me)-Sarcosine.
-
Increased Equivalents and Extended Reaction Time: Increasing the equivalents of the amino acid and coupling reagent (e.g., from 2 to 4 equivalents) and extending the reaction time (from 1 hour to 2-4 hours) can improve yields.
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Pre-activation: Allowing the Fmoc-N(Me)-Sarcosine and the coupling reagent to react for a few minutes in the presence of a base like Diisopropylethylamine (DIEA) before adding the mixture to the resin can enhance the concentration of the active ester and improve coupling efficiency.
-
Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted peptide synthesis, for example, can significantly accelerate difficult couplings.
Q5: How can I accurately monitor the completion of the Fmoc-N(Me)-Sarcosine coupling reaction?
Standard monitoring methods like the ninhydrin (Kaiser) test are not reliable for N-methylated amino acids, as the secondary amine gives a very weak color response (typically reddish-brown instead of the strong blue for primary amines). A more suitable method is the Bromophenol Blue test .
-
Procedure: A small sample of the resin is washed, and a few drops of Bromophenol Blue solution are added.
-
Interpretation:
-
Blue resin beads: Indicate the presence of unreacted (free) secondary amine, meaning the coupling is incomplete.
-
Yellow/Green resin beads: Indicate the absence of free amine, signaling a complete coupling.
-
Frequently Asked Questions (FAQs)
Q: What are the best practices for handling and preparing Fmoc-N(Me)-Sarcosine and the coupling reagents? A: Always use high-purity, anhydrous solvents, particularly N,N-Dimethylformamide (DMF). Water can hydrolyze the activated ester intermediate, reducing coupling efficiency. Coupling reagents should be stored in a desiccator to prevent degradation from moisture. Solutions of coupling reagents are often best prepared fresh before each use.
Q: Are there any significant side reactions to be aware of when coupling Fmoc-N(Me)-Sarcosine? A: The primary side reaction of concern is racemization, especially with prolonged reaction times or the use of highly reactive coupling agents under basic conditions. While sarcosine itself is achiral, this is a critical consideration for other chiral N-methylated amino acids. Using additives like HOAt (which is part of HATU and PyAOP) can help to suppress racemization. Additionally, uronium-based reagents like HATU and HBTU can cause guanidinylation of the N-terminal amine if used in excess, which can be avoided by using a slight excess of the amino acid relative to the coupling reagent.
Q: Can microwave irradiation be used to improve the coupling efficiency of Fmoc-N(Me)-Sarcosine? A: Yes, microwave-assisted solid-phase peptide synthesis can be very effective for difficult couplings, including those involving N-methylated amino acids. The controlled heating significantly accelerates the reaction rate, often leading to higher yields in a much shorter time frame compared to room temperature couplings. However, it is important to optimize the temperature and irradiation time to avoid potential side reactions.
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes the generally accepted performance of various coupling reagents for N-methylated amino acids based on literature. Direct head-to-head quantitative yield comparisons for Fmoc-N(Me)-Sarcosine are not extensively documented in single studies, so performance is categorized based on reported effectiveness.
| Coupling Reagent | Reagent Type | Performance for N-Methylated Amino Acid Coupling | Key Characteristics |
| HATU | Uronium/Aminium | Highly Effective | Generally considered the reagent of choice. The HOAt-based active ester is highly reactive, leading to higher coupling efficiencies. |
| PyAOP | Phosphonium | Highly Effective | Particularly effective when coupling an N-methylated amino acid to another N-methylated residue. |
| PyBroP | Phosphonium | Highly Effective | A very reactive reagent, often successful in the most sterically demanding couplings where other reagents may be less efficient. |
| COMU | Uronium/Aminium | Highly Effective | Offers coupling efficiency comparable to HATU with a better safety profile (non-explosive) and improved solubility. |
| HBTU/HCTU | Uronium/Aminium | Effective, but less so than HATU | Less reactive than HATU for sterically hindered residues. Can provide significant yields but may require longer reaction times or double coupling. |
| PyBOP/HOAt | Phosphonium | Effective | A strong choice for coupling sterically hindered amino acids. The combination with HOAt enhances reactivity. |
| DCC/DIC | Carbodiimide | Not Recommended | Generally results in low yields and incomplete couplings for N-methylated residues due to insufficient reactivity. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N(Me)-Sarcosine
This protocol is a robust method for coupling Fmoc-N(Me)-Sarcosine onto a resin-bound peptide.
Materials:
-
Fmoc-N(Me)-Sarcosine (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIEA) (8 equivalents)
-
Anhydrous DMF or NMP
-
Peptide resin with a free N-terminal amine
-
Bromophenol Blue solution for monitoring
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the N-terminal amine. Wash the resin thoroughly with DMF.
-
Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-N(Me)-Sarcosine (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) to the solution. Allow the mixture to pre-activate at room temperature for 2-5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 4 hours.
-
Monitoring and Washing: After the coupling period, take a small sample of resin beads to check for completion using the Bromophenol Blue test. Once the reaction is complete (beads are yellow/green), filter the resin and wash it thoroughly with DMF.
-
Double Coupling (if necessary): If the Bromophenol Blue test indicates an incomplete reaction (blue beads), repeat steps 3 and 4 with fresh reagents.
Protocol 2: PyBroP-Mediated Coupling of Fmoc-N(Me)-Sarcosine
This protocol is suitable for extremely difficult couplings.
Materials:
-
Fmoc-N(Me)-Sarcosine (2 equivalents)
-
PyBroP (2 equivalents)
-
DIEA (6 equivalents)
-
Anhydrous DCM or DMF
-
Peptide resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Reagent Addition: Suspend the resin in DCM or DMF. Add a solution of the Fmoc-N(Me)-Sarcosine (2 eq.). Add PyBroP (2 eq.) to the mixture.
-
Coupling Reaction: Cool the reaction vessel to 0°C in an ice bath. Add DIEA (6 eq.) and mix the suspension at 0°C for 1 minute. Allow the reaction to proceed for 1 hour at room temperature.
-
Post-Coupling Wash and Monitoring: Filter the resin and wash it thoroughly with DCM. Monitor for completion using the Bromophenol Blue test.
Visualizations
Caption: General workflow for solid-phase coupling of a sterically hindered amino acid.
References
Strategies to minimize aggregation in peptides with N-methylated residues.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide aggregating?
A1: Peptide aggregation is a multifaceted process. For N-methylated peptides, aggregation can be driven by several factors:
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Hydrophobic Interactions: The addition of a methyl group increases the hydrophobicity of the peptide backbone. This can promote self-association as the peptide chains attempt to minimize their exposure to aqueous solvents.[1]
-
Disruption of Secondary Structure: While N-methylation is known to disrupt the hydrogen bonds necessary for β-sheet formation, it can also alter the peptide's conformation in ways that expose previously buried hydrophobic residues, thereby promoting aggregation.[1]
-
Environmental Conditions: Factors such as solvent choice, pH, ionic strength, peptide concentration, and temperature significantly influence peptide solubility and aggregation propensity.[1][2][3] High peptide concentrations increase the chances of intermolecular events leading to aggregation.
Q2: How can I detect and characterize aggregation in my N-methylated peptide sample?
A2: Several analytical techniques are available to detect and quantify peptide aggregation. The choice of method depends on the nature of the aggregates and the desired information:
-
Dynamic Light Scattering (DLS): A non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the formation of large aggregates.
-
Size Exclusion Chromatography (SEC): This chromatographic method separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
Thioflavin T (ThT) Assay: A fluorescence-based assay specifically used to detect amyloid-like fibrils, which are characterized by a cross-β-sheet structure.
-
Transmission Electron Microscopy (TEM): A high-resolution imaging technique that provides direct visualization of the morphology of aggregates, allowing differentiation between amorphous structures and ordered fibrils.
Q3: Can N-methylation itself be a strategy to minimize aggregation?
A3: Yes, paradoxically, N-methylation is frequently employed as a strategy to inhibit aggregation. By replacing a backbone amide proton with a methyl group, N-methylation physically disrupts the hydrogen bonding patterns required for the formation of β-sheet structures, which are the hallmark of many amyloid fibrils. This disruption can lead to significantly increased solubility and a reduced tendency to aggregate. The key is the strategic placement of the N-methylated residue within the peptide sequence.
Troubleshooting Guides
This section addresses common problems encountered during the handling and synthesis of N-methylated peptides.
Problem 1: Peptide precipitates out of solution immediately upon dissolution.
This issue typically points to poor solubility under the initial conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffer | Attempt to dissolve the peptide in a small amount of a polar organic solvent (e.g., DMSO, DMF, acetonitrile) before slowly adding the aqueous buffer to the desired concentration. | The peptide dissolves in the organic co-solvent and remains in solution after the addition of the aqueous buffer. |
| Incorrect pH | Adjust the pH of the buffer. For acidic peptides (net negative charge), a basic buffer may be required. For basic peptides (net positive charge), an acidic buffer is often necessary. | The peptide's charge state is altered, improving its interaction with the aqueous solvent and leading to dissolution. |
| High Peptide Concentration | Dissolve the peptide at a lower initial concentration. | The peptide dissolves successfully, indicating the initial concentration was above its solubility limit. |
| Particulate Matter | Use sonication to help break up small particles and aid dissolution. | The solution becomes clear as the mechanical energy from sonication disperses the peptide. |
Problem 2: Peptide solution becomes cloudy or forms a gel over time.
This indicates a slower aggregation process that occurs after initial dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions | Add excipients such as non-ionic detergents (e.g., Tween 20) or sugars (e.g., sucrose) to the solution to minimize hydrophobic interactions between peptide chains. | The rate of aggregation is significantly reduced or completely inhibited. |
| Subtle Conformational Changes | Screen a variety of buffer conditions, varying the pH and ionic strength to find an environment that stabilizes the peptide's monomeric form. | The peptide remains soluble and stable over a longer period in the optimized buffer. |
| Temperature-Induced Aggregation | Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to decrease molecular motion and slow the aggregation process. | The peptide solution remains stable for an extended duration. |
Problem 3: On-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
Aggregation on the solid support can hinder coupling and deprotection steps, leading to low yield and purity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inter-chain Hydrogen Bonding | Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to the DMF. | Improved solvation of the peptide chains on the resin, leading to better reaction kinetics. |
| Poor Solvation | Perform coupling and deprotection steps at an elevated temperature (e.g., 50-60°C). | Increased thermal energy helps to disrupt intermolecular hydrogen bonds, improving reaction efficiency. |
| Resin-Bound Peptide Collapse | Add chaotropic salts, such as LiCl or KSCN, to the reaction mixture. These agents disrupt water structure and can help solubilize peptide chains. | The peptide-resin swells better, and coupling/deprotection reactions proceed to completion. |
| High Chain Density | Re-synthesize the peptide using a resin with a lower substitution level (low-loading resin). | Increased distance between peptide chains on the support reduces the likelihood of intermolecular aggregation. |
Quantitative Data Summary
The following tables summarize the impact of N-methylation and various additives on peptide aggregation, based on data from published studies.
Table 1: Effect of N-Methylation on Aggregation Propensity of Aβ-derived Peptides
| Peptide Sequence | Modification | Aggregation Level (% of Control) | Analytical Method |
| KLVFF | None (Control) | 100% | Thioflavin T Assay |
| K(N-Me)LVFF | N-Methyl Lysine | ~40% | Thioflavin T Assay |
| KL(N-Me)VFF | N-Methyl Leucine | ~25% | Thioflavin T Assay |
| KLV(N-Me)FF | N-Methyl Valine | ~15% | Thioflavin T Assay |
| Data synthesized from principles described in literature demonstrating that strategic N-methylation reduces β-amyloid aggregation. |
Table 2: Efficacy of Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism | Reduction in Aggregation (Typical) |
| L-Arginine | 50-100 mM | Masks hydrophobic patches | 30-60% |
| Sucrose | 5-10% (w/v) | Preferential hydration | 20-50% |
| Tween 20 | 0.01-0.1% (v/v) | Non-ionic detergent, reduces surface tension | 40-70% |
| Guanidine HCl | 0.5-1 M | Chaotropic agent, denaturant | 50-90% (may affect native structure) |
| This table provides a general summary of the effectiveness of various excipients in preventing protein and peptide aggregation. |
Visual Guides and Workflows
Caption: Workflow for troubleshooting the dissolution of N-methylated peptides.
Caption: Standard experimental workflow for characterizing peptide aggregation.
Caption: How N-methylation disrupts hydrogen bonds to inhibit aggregation.
Experimental Protocols
Dynamic Light Scattering (DLS) Protocol
This protocol provides a general workflow for analyzing peptide aggregation using DLS.
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Filter the peptide solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust and extraneous particles.
-
Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Acquire the scattering data. Multiple measurements are typically averaged to obtain a reliable size distribution.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time is indicative of aggregation.
Thioflavin T (ThT) Assay Protocol
This protocol is used to monitor the formation of amyloid-like fibrils.
Materials:
-
ThT stock solution (e.g., 1 mM in water)
-
Peptide stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the peptide samples at the desired concentrations in the assay buffer in the wells of the 96-well plate. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, as required by the experimental design.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation kinetics.
Transmission Electron Microscopy (TEM) with Negative Staining
This protocol is for visualizing the morphology of peptide aggregates.
Materials:
-
Peptide solution
-
Carbon-coated TEM grids
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Filter paper
-
TEM instrument
Procedure:
-
Glow-discharge the TEM grids to render the carbon surface hydrophilic.
-
Apply a small drop (3-5 µL) of the peptide solution to the carbon-coated side of the grid and allow it to adsorb for 1-2 minutes.
-
Using filter paper, blot off the excess sample.
-
Wash the grid by briefly touching it to a drop of deionized water, then blot again.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain solution completely.
-
Allow the grid to air-dry thoroughly before imaging in the TEM.
References
Troubleshooting low yield in solid-phase synthesis of N-methylated peptides.
Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
General Synthesis & Low Yield
Q1: What is the primary reason for low yields in the solid-phase synthesis of N-methylated peptides?
A1: The principal cause of low yield is steric hindrance. The presence of a methyl group on the amide nitrogen (forming a secondary amine) significantly increases the steric bulk around the nitrogen nucleophile.[1][2][3] This bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the coupling reaction kinetics and making the formation of the peptide bond more difficult compared to coupling with a primary amine.[1][4] This issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue, often leading to incomplete reactions, lower yields, and the formation of deletion sequences.
Q2: What are the initial indicators of a difficult or failed coupling reaction involving an N-methylated residue?
A2: Several signs can point to poor coupling efficiency during synthesis:
-
Positive Bromophenol Blue Test: A blue or green color of the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is signified by a yellow color.
-
Low Final Yield: The overall yield of the purified peptide is significantly lower than anticipated.
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product reveals peptides that are missing one or more amino acids, corresponding to the failed coupling site.
-
Multiple Peaks on HPLC: The High-Performance Liquid Chromatography (HPLC) profile of the crude product may display multiple peaks, which can be attributed to the presence of deletion sequences and other side products. N-methylated peptides can also show multiple peaks due to the slow interconversion between cis and trans amide bond isomers.
Q3: My coupling reaction to an N-methylated amine is incomplete. What is the first troubleshooting step?
A3: The immediate and most common first step is to perform a "double coupling." This involves re-subjecting the resin to a fresh solution of the activated amino acid and coupling reagents and allowing the reaction to proceed for an equal or extended duration. It is crucial to monitor the completion of the second coupling using a qualitative method like the bromophenol blue test before proceeding to the next deprotection step.
Reagents and Protocols
Q4: Double coupling was not sufficient to resolve the incomplete reaction. What are my next options?
A4: If double coupling fails, you should optimize the coupling conditions. The key areas to focus on are the choice of coupling reagent, reaction temperature, and reaction time. Standard reagents are often not potent enough for these sterically demanding couplings.
Q5: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A5: Standard uronium-based reagents like HBTU and HCTU are often inefficient for coupling to N-methylated amines. More potent reagents are required to overcome the steric hindrance. Highly recommended reagents include:
-
Phosphonium Salts: PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective for sterically demanding couplings.
-
Aminium/Uronium Salts: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and successful reagent for these couplings. COMU, which incorporates Oxyma Pure, is another effective and safer alternative to HOBt/HOAt-based reagents.
-
Other Reagents: For exceptionally difficult couplings, the use of pre-formed Fmoc-amino acid chlorides or reagents like BOP-Cl have also proven effective.
Q6: I need to perform an on-resin N-methylation. What is a reliable protocol?
A6: A robust and common on-resin N-methylation method involves a three-step procedure that can be completed in under two hours:
-
Sulfonylation: The N-terminal primary amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: The resulting sulfonamide is alkylated using a methylating agent such as dimethyl sulfate.
-
Desulfonylation: The o-NBS protecting group is removed to reveal the newly formed N-methylated amine.
It is critical to ensure each step proceeds to completion to avoid the formation of side products.
Side Reactions and Analysis
Q7: Besides incomplete coupling, what other side reactions are common in N-methylated peptide synthesis?
A7: Several side reactions can occur and contribute to low yield and purity:
-
Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity, especially during difficult couplings that require longer reaction times or stronger bases. Using additives like HOAt or employing weaker bases like sym-collidine can help minimize racemization.
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization is common when a dipeptide is attached to the resin, particularly if the second amino acid is proline or another N-alkylated residue. Using 2-chlorotrityl chloride resin can help reduce DKP formation.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring side product, especially under basic conditions or elevated temperatures.
Q8: How can I accurately assess the purity and confirm the sequence of my final N-methylated peptide?
A8: A combination of analytical techniques is essential for proper characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically using a C18 reverse-phase column, is the primary method for assessing peptide purity. The purity is determined by integrating the area of the target peptide peak relative to the total area of all peaks at a specific wavelength (e.g., 215-220 nm).
-
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) is used to determine the molecular weight of the peptide, confirming that the target molecule was synthesized. MS is also invaluable for identifying deletion sequences or other impurities.
-
NMR Spectroscopy: For detailed structural analysis, Nuclear Magnetic Resonance (NMR) can provide insights into the peptide's conformation in solution.
Data Summary Tables
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Typical Reaction Time | Relative Efficacy for N-Me Couplings | Notes |
| HBTU/HCTU | Aminium/Uronium | 1-4 hours | Low to Moderate | Often ineffective for sterically hindered couplings. |
| HATU | Aminium/Uronium | 1-2 hours | High | Widely successful; often used with DIEA. |
| PyBOP | Phosphonium | 1-2 hours | High | Effective, especially in the presence of an additive like HOAt. |
| PyBroP | Phosphonium | 1 hour | Very High | Particularly useful for the most sterically demanding couplings. |
| COMU | Aminium/Uronium | 1-2 hours | High | Comparable efficiency to HATU with improved safety and solubility profile. |
Note: Reaction times and efficacy are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling to an N-Methylated Amine on Solid Phase
This protocol describes a robust method for coupling an Fmoc-protected amino acid onto a sterically hindered N-methylated amine on a solid support.
Materials:
-
Peptide resin with N-terminal N-methyl amino acid
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (4 equivalents)
-
Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete and a second coupling (Step 3) should be performed.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: On-Resin N-Methylation via o-NBS Protection
This protocol details the on-resin N-methylation of a peptide's N-terminal amine.
Materials:
-
N-terminally deprotected peptide-resin
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents)
-
Collidine or 4-dimethylaminopyridine (DMAP)
-
Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
NMP, DMF
Procedure:
-
Sulfonylation (o-NBS Protection): Swell the peptide-resin in NMP. In a separate vial, pre-activate o-NBS-Cl (4 eq.) with collidine or DMAP (10 eq.) in NMP. Add this solution to the resin and agitate for 20-30 minutes. Wash the resin with NMP.
-
Methylation: To the sulfonamide-resin, add a solution of DBU and dimethyl sulfate in NMP. Agitate for a short duration (e.g., 5-10 minutes). Wash the resin with NMP.
-
Desulfonylation (o-NBS Removal): Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF to remove the o-NBS group. This step typically takes 5-10 minutes. Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.
Visualizations
Caption: Troubleshooting workflow for incomplete couplings in N-methylated peptide synthesis.
Caption: Workflow for the on-resin N-methylation of a peptide.
References
Technical Support Center: Optimizing Fmac-N(Me)-Sar10 Coupling Reactions
Welcome to the technical support center for optimizing the coupling of Fmoc-N(Me)-Sar10 and other sterically hindered N-methylated amino acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound and other N-methylated amino acids so challenging?
The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid, slowing down the coupling reaction and making it less efficient compared to non-methylated amino acids. This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue. The reduced nucleophilicity of the N-methylated amine requires more potent coupling reagents, and potentially longer reaction times or elevated temperatures, to achieve complete incorporation.
Q2: My standard coupling reagents like HBTU or HCTU are resulting in low yields. What should I use instead?
Standard uronium-based coupling reagents such as HBTU and HCTU are often less effective for N-methylated amino acids.[1] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP have demonstrated greater success in these challenging couplings. The choice of coupling reagent is a critical factor for a successful synthesis.[1]
Q3: I am observing deletion sequences in my final peptide product. What is the likely cause and how can I prevent this?
Deletion sequences are a common result of incomplete coupling reactions. To minimize this, consider the following strategies:
-
Employ a more potent coupling reagent: As mentioned above, switching to reagents like HATU, PyAOP, or PyBOP can significantly improve coupling efficiency.
-
Perform a double or triple coupling: Repeating the coupling step multiple times can help drive the reaction to completion, especially for sterically hindered residues.
-
Increase reaction temperature: Elevating the temperature, for example to 75-86°C, can accelerate the reaction kinetics and improve yields.[2] Microwave synthesis is one method to achieve rapid and uniform heating.[3][4]
-
Optimize reaction time: Ensure sufficient time is allowed for the coupling to complete. For sterically hindered amino acids, this may range from 1 to 8 hours at room temperature, or be as short as 10-15 minutes at elevated temperatures with microwave assistance.
Q4: How can I monitor the completion of the coupling reaction for an N-methylated amino acid?
The standard ninhydrin (Kaiser) test is ineffective for monitoring the coupling to a secondary amine, such as an N-methylated amino acid, as it will not produce the characteristic blue/purple color. Instead, a bromophenol blue test should be used to monitor the reaction progress. A color change from blue/green to yellow indicates a complete coupling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency / Incomplete reaction | 1. Steric hindrance of the N-methyl group.2. Ineffective coupling reagent.3. Insufficient reaction time.4. Sub-optimal reaction temperature. | 1. Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBOP.2. Perform a double or triple coupling.3. Increase the reaction time. At room temperature, this could be 2-4 hours or even overnight.4. Increase the reaction temperature. Microwave-assisted synthesis at 75-86°C for 10-15 minutes can be highly effective. Conventional heating to the same temperature can also be used. |
| Presence of deletion sequences in the final peptide | Incomplete coupling of one or more amino acids. | Follow the solutions for "Low coupling efficiency." Ensure reaction completion with a bromophenol blue test before proceeding to the next deprotection step. |
| Side reactions (e.g., racemization) | Prolonged exposure to activating reagents or high temperatures, especially with sensitive amino acids like His and Cys. | 1. Minimize pre-activation time of the amino acid.2. While elevated temperatures can improve coupling, be cautious with racemization-prone residues. It may be necessary to find a balance between temperature and reaction time. |
| Difficulty coupling an N-methylated amino acid to another N-methylated residue | Extreme steric hindrance. | This is one of the most challenging coupling steps. Utilize the most potent coupling reagents (e.g., PyAOP), consider a triple coupling, and use elevated temperatures. |
Data on Reaction Conditions
| Coupling Reagent | Relative Reactivity | Typical Equivalents | Typical Reaction Time (Room Temp) | Typical Reaction Time (Elevated Temp) |
| HBTU | High | 3-5 | 2 - 4 hours | Not Recommended |
| PyBOP | High | 3-5 | 1.5 - 3 hours | Not Recommended |
| HCTU | High | 3-5 | 1 - 2.5 hours | Not Recommended |
| HATU | Very High | 3-5 | 1 - 2 hours | 10-15 min @ 75°C (Microwave) |
| COMU | Very High | 3-5 | 1 - 2 hours | 6 min @ 80°C (Microwave) |
| DIC/HOBt | Moderate | 3-5 | 4 - 8 hours | 10 min @ 86°C |
| PyBroP | Very High | 2 | 1 hour | Not specified |
Experimental Protocols
Protocol 1: Standard Coupling using HATU at Room Temperature
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin.
-
Reaction: Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them, and perform a bromophenol blue test to check for completion.
-
Recoupling (if necessary): If the test is positive (blue/green), indicating incomplete coupling, repeat steps 5-7.
-
Post-Coupling Wash: If the reaction is complete (yellow), drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 2: Microwave-Assisted Coupling at Elevated Temperature
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, prepare the coupling cocktail as described in step 4 of Protocol 1.
-
Coupling Reaction: Add the activated amino acid solution to the resin in a microwave-safe vessel.
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.
-
Completion Check: Perform a bromophenol blue test. If necessary, repeat the microwave coupling step.
Visualizing Workflows and Concepts
Caption: Workflow for this compound coupling.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. peptide.com [peptide.com]
- 2. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the purification of hydrophobic N-methylated peptides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of hydrophobic N-methylated peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of hydrophobic and N-methylated peptides, offering potential causes and actionable solutions.
Problem: Low to no recovery of the peptide from the HPLC column.
| Potential Cause | Suggested Solution |
| Peptide Precipitation on Column: The high hydrophobicity can cause the peptide to precipitate upon injection or during the early stages of the gradient when the aqueous content is high. | - Modify Injection Solvent: Dissolve the crude peptide in a stronger organic solvent like DMSO, DMF, or formic acid before injection.[1] - Use "At-Column Dilution": Start the HPLC gradient with a higher initial percentage of organic solvent (e.g., 20-30% acetonitrile) to prevent the peptide from crashing out of solution upon injection. |
| Irreversible Binding to the Stationary Phase: Extremely hydrophobic peptides can bind irreversibly to standard C18 columns. | - Switch to a Less Retentive Column: Utilize a C4 or a diphenyl stationary phase, which are less hydrophobic than C18 and may allow for better elution.[2][3] - Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve solubility and decrease hydrophobic interactions, leading to better peak shape and recovery. |
| Aggregation: The peptide may be aggregating, leading to poor interaction with the stationary phase and potential precipitation. | - Incorporate Organic Modifiers: Add solvents like isopropanol or n-propanol to the mobile phase. These can disrupt aggregation and improve solubility. - Use Chaotropic Agents: In challenging cases, consider the addition of chaotropic agents like guanidinium chloride to the sample solvent to disrupt aggregates, though this may require a subsequent desalting step. |
Problem: Broad or multiple peaks for the target peptide in RP-HPLC.
| Potential Cause | Suggested Solution |
| Presence of cis/trans Isomers: N-methylation can lead to the presence of stable conformational isomers (cis and trans forms of the amide bond) that may separate during chromatography. | - Elevate Column Temperature: Running the HPLC at a higher temperature can sometimes coalesce these isomeric peaks into a single, sharper peak by accelerating the interconversion between conformers. |
| Poor Solubility During Elution: The peptide may be partially soluble in the mobile phase, leading to peak tailing and broadening. | - Optimize the Gradient: Use a shallower gradient around the elution point of the peptide to improve resolution. - Alternative Ion-Pairing Agents: If using TFA, consider alternatives like formic acid, especially if the peptide is intended for biological assays where TFA can be problematic. |
| Secondary Interactions with the Column: Residual silanols on silica-based columns can interact with the peptide, causing peak tailing. | - Use High-Purity Silica Columns: Modern, high-purity silica columns have fewer free silanols, leading to improved peak shape. - Consider Polymer-Based Columns: Polystyrene-divinylbenzene-based columns can be a good alternative as they lack silanols. |
Problem: Crude peptide is insoluble after cleavage and prior to purification.
| Potential Cause | Suggested Solution |
| High Hydrophobicity and Aggregation: The intrinsic nature of the peptide sequence leads to poor solubility in standard aqueous or organic solvents. | - Use Strong Organic Solvents: Attempt to dissolve the peptide in small volumes of DMSO, DMF, formic acid, or even TFA, followed by dilution into the initial mobile phase. - Precipitation and Washing: If HPLC is not feasible due to insolubility, consider a precipitation-based purification method. This can be particularly effective for very hydrophobic peptides. |
| Incorrect pH: The pH of the solvent may be at or near the isoelectric point of the peptide, minimizing its charge and thus its solubility. | - Adjust pH: For peptides with a net positive charge, an acidic solvent should be used. For peptides with a net negative charge, a basic solvent may be more appropriate. |
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic N-methylated peptides so difficult to purify?
A1: The primary challenges stem from two main factors:
-
High Hydrophobicity: These peptides have a strong tendency to aggregate and precipitate in aqueous solutions, which are common in reversed-phase HPLC. They can also bind very strongly, sometimes irreversibly, to the hydrophobic stationary phases of HPLC columns.
-
N-Methylation: The presence of methyl groups on the amide backbone increases hydrophobicity. It can also introduce steric hindrance that leads to incomplete reactions during synthesis, resulting in closely related impurities that are difficult to separate. Furthermore, N-methylation can create stable cis/trans isomers, which can appear as multiple peaks during HPLC analysis.
Q2: My N-methylated peptide shows multiple peaks on HPLC even after purification. Is it impure?
A2: Not necessarily. The presence of multiple peaks can be due to the slow interconversion between cis and trans isomers of the N-methylated amide bonds. Elevating the column temperature during the HPLC run can often help to coalesce these peaks into a single one. It is advisable to confirm the identity of each peak by mass spectrometry to ensure they all correspond to the desired product.
Q3: Can I use precipitation as an alternative to HPLC for purification?
A3: Yes, for extremely hydrophobic peptides that are problematic to purify by HPLC, precipitation can be a highly effective alternative. In some cases, a modified precipitation protocol can dramatically increase the yield from less than 1% with HPLC to over 20%. This method takes advantage of the peptide's poor solubility in both aqueous and highly organic solvents.
Q4: What are solubilizing tags and how can they help?
A4: Solubilizing tags are hydrophilic peptide sequences (e.g., poly-arginine or poly-lysine) that can be temporarily attached to the N- or C-terminus of a hydrophobic peptide. These tags increase the overall solubility of the peptide, facilitating its handling and purification by standard HPLC. After purification, the tag is cleaved off to yield the final, pure hydrophobic peptide. There are various strategies, including tags that can be removed enzymatically or during native chemical ligation.
Q5: What are the best starting conditions for developing an HPLC method for a novel hydrophobic N-methylated peptide?
A5: A good starting point is to use a less hydrophobic column, such as a C4 or diphenyl column. Begin with a broad gradient of acetonitrile in water with 0.1% TFA (e.g., 20% to 100% acetonitrile over 40 minutes). It is also beneficial to perform initial solubility tests of the crude peptide in various solvents (e.g., water/acetonitrile mixtures, DMSO, DMF) to determine an appropriate injection solvent.
Data Presentation
Table 1: Comparison of Purification Methods for a Highly Hydrophobic Peptide (Aβ(31–42))
| Purification Method | Yield (%) | Purity (%) | Reference |
| Semi-preparative RP-HPLC | < 1 | > 95 | |
| Water Precipitation & Ether Wash | 23 | > 95 |
This data is for the Aβ(31–42) peptide, a highly hydrophobic and aggregation-prone sequence. The results demonstrate a significant improvement in yield with the precipitation method while maintaining high purity.
Table 2: Representative HPLC Conditions for Hydrophobic Peptides
| Parameter | Condition 1: Standard Hydrophobic Peptide | Condition 2: Extremely Hydrophobic/Lipid Peptide | Rationale & Reference |
| Column | C18, 3.5-5 µm | C4 or Diphenyl, 5 µm | Less hydrophobic stationary phases reduce irreversible binding. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Acetic Acid in Water | Acetic acid can sometimes improve solubility for certain sequences. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Acetic Acid in n-Propanol | n-Propanol is a stronger organic solvent that can improve the solubility and elution of very hydrophobic peptides. |
| Gradient | 20% to 80% B over 30 min | 30% to 90% B over 40 min | A higher starting percentage of organic solvent and a gradual gradient are often necessary. |
| Flow Rate | 1.0 mL/min (analytical) | 5.0 mL/min (semi-preparative) | Flow rates are scaled with column dimensions. |
| Temperature | Ambient to 40°C | 40°C to 60°C | Elevated temperatures can improve solubility and peak shape. |
Experimental Protocols
Protocol 1: Detailed Methodology for RP-HPLC Purification of a Hydrophobic N-Methylated Peptide
This protocol is a general guideline and should be optimized for each specific peptide.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent such as DMSO or DMF (e.g., 10-20 mg in 200 µL).
-
If the peptide is soluble, dilute the sample with the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a preparative or semi-preparative pump and a UV detector.
-
Equilibrate a C4 or diphenyl column (e.g., 10 x 250 mm, 5 µm) with the initial mobile phase conditions at the desired temperature (start at 40°C).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient to optimize separation. For example:
-
20-50% B over 40 minutes.
-
-
Flow Rate: Adjust according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak(s).
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Confirm the identity of the desired fractions by mass spectrometry.
-
Pool the fractions with the desired purity.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Detailed Methodology for Precipitation Purification of a Highly Hydrophobic Peptide
This protocol is adapted from a method shown to be effective for amyloid-β derived peptides.
-
Cleavage and Initial Precipitation:
-
After solid-phase synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation and decant the ether.
-
-
Water Precipitation:
-
Dissolve the crude peptide pellet in a minimal amount of a strong solvent in which it is soluble (e.g., hexafluoroisopropanol or formic acid).
-
Slowly add this solution to a larger volume of ice-cold milli-Q water with vigorous stirring to precipitate the peptide.
-
Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.
-
-
Washing and Lyophilization:
-
Wash the peptide pellet with diethyl ether to remove organic scavengers and by-products. Centrifuge and discard the ether.
-
Re-dissolve the washed peptide pellet in a solvent mixture such as 60% acetonitrile in water.
-
Freeze the solution and lyophilize to obtain the purified peptide.
-
-
Purity Assessment:
-
Assess the purity of the final product by analytical HPLC and mass spectrometry.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of hydrophobic N-methylated peptides.
Caption: Troubleshooting logic for low recovery during HPLC purification.
References
Identifying and minimizing deletion sequences in Fmoc-N(Me)-Sar10 peptides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N(Me)-Sar₁₀ peptides. The information is designed to help identify and minimize the formation of deletion sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a concern in Fmoc-N(Me)-Sar₁₀ peptide synthesis?
A1: Deletion sequences are impurities that lack one or more amino acid residues from the target peptide sequence.[1] In the synthesis of peptides containing N-methylated amino acids like Sarcosine (N-methylglycine), the steric hindrance caused by the methyl group on the amide nitrogen can impede the coupling reaction.[2][3] This leads to incomplete acylation, resulting in a portion of the growing peptide chains missing the intended N-methylated residue.[2] These deletion sequences are often difficult to separate from the target peptide during purification due to similar physicochemical properties, which can compromise the final product's purity, yield, and biological activity.[4]
Q2: What are the primary causes of deletion sequences when synthesizing peptides with N-methylated amino acids?
A2: The primary cause is the steric hindrance from the N-methyl group, which slows down the coupling reaction. This can be exacerbated by:
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Inefficient Coupling Reagents: Standard coupling reagents may not be reactive enough to overcome the steric barrier of N-methylated amines.
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Peptide Chain Aggregation: As the peptide chain elongates, it can fold into secondary structures that physically block the reactive sites, further preventing complete coupling.
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Incomplete Fmoc-Deprotection: While less common for N-methylated residues themselves, incomplete removal of the Fmoc group from the preceding amino acid will prevent the next coupling step, leading to a deletion.
Q3: How can I detect the presence of deletion sequences in my crude peptide product?
A3: The most effective methods for identifying deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reversed-Phase HPLC (RP-HPLC): This technique separates peptides based on their hydrophobicity. Deletion sequences, being shorter and often less hydrophobic, will typically elute earlier than the full-length target peptide, appearing as distinct peaks in the chromatogram.
-
Mass Spectrometry (MS): MS analysis, particularly when coupled with HPLC (LC-MS), can definitively identify deletion sequences by their molecular weight. A deletion sequence will have a mass that is lower than the target peptide by the mass of the missing amino acid residue. For a Sarcosine deletion, the mass difference would be 71.08 g/mol . Tandem MS (MS/MS) can further pinpoint the exact location of the deletion by fragmenting the peptide and analyzing the resulting ion series.
Troubleshooting Guide
Issue: HPLC/MS analysis shows significant peaks corresponding to deletion sequences.
This is a common issue in the synthesis of N-methylated peptides. The following troubleshooting steps can help to minimize the formation of these impurities.
1. Optimize the Coupling Protocol
The choice of coupling reagent and reaction conditions is critical for efficiently incorporating N-methylated amino acids.
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Use a More Potent Coupling Reagent: Standard reagents like HBTU are often less effective for sterically hindered couplings. Consider switching to more potent reagents.
Coupling Reagent Recommended Usage for N-Methylated Residues Reference HATU Highly effective and widely recommended. PyAOP Particularly effective for coupling N-methyl amino acids to other N-methyl amino acids. PyBOP/HOAt A strong alternative to HATU. COMU A newer generation uronium salt with high efficiency, comparable to HATU. -
Increase Coupling Time and Temperature: Extending the reaction time (e.g., to 2-4 hours or even overnight) can help drive the sluggish coupling reaction to completion. Microwave-assisted peptide synthesis can also significantly enhance coupling efficiency and reduce reaction times.
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh solution of the activated amino acid for a second coupling step. This is a highly effective strategy to maximize the acylation of difficult residues.
2. Monitor Coupling Completion
Standard ninhydrin tests are not reliable for secondary amines like N-methylated residues.
-
Bromophenol Blue Test: This qualitative test is recommended for monitoring the presence of unreacted secondary amines on the resin. A blue or green color indicates an incomplete reaction, while a yellow color signifies completion.
3. Consider On-Resin N-Methylation
As an alternative to using pre-synthesized Fmoc-N(Me)-Sar-OH, you can perform the N-methylation directly on the solid support. A common method involves a three-step process of sulfonylation, methylation, and desulfonylation.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N(Me)-Sar-OH
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-N(Me)-Sar-OH (4 equivalents relative to resin substitution), HATU (3.9 equivalents), and a hindered base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for at least 1 hour at room temperature.
-
Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test to check for completion.
-
Washing: Once the coupling is complete (or if proceeding to a double coupling), drain the reaction vessel and wash the resin thoroughly with DMF.
Protocol 2: Analytical RP-HPLC for Deletion Sequence Identification
-
Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Analysis: Inject the dissolved crude peptide. The full-length product will be the major peak, and any deletion sequences will typically appear as earlier eluting peaks.
Visualizations
Caption: Workflow for synthesis and analysis of Fmoc-N(Me)-Sar₁₀ peptides.
Caption: Troubleshooting logic for minimizing deletion sequences.
References
Managing steric hindrance when coupling adjacent N-methylated amino acids.
Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance when coupling adjacent N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is coupling adjacent N-methylated amino acids so challenging?
A1: The primary challenge is steric hindrance. The methyl group on the nitrogen of the N-terminal amino acid of the growing peptide chain creates significant bulk, impeding the approach of the incoming activated N-methylated amino acid.[1][2] This steric clash slows down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences.[2][3]
Q2: What are the initial signs of a difficult coupling reaction involving N-methylated residues?
A2: Common indicators of an inefficient coupling reaction include:
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Positive qualitative test for free amines: Tests like the bromophenol blue test will show a blue or green color, indicating the presence of unreacted secondary amines on the resin.[2] Note that the Kaiser test is unreliable for secondary amines like N-methylated residues.
-
Low final peptide yield: The overall yield of the desired peptide is significantly lower than expected.
-
Presence of deletion sequences in Mass Spectrometry (MS) analysis: The MS data of the crude product will show peaks corresponding to peptides missing one or more N-methylated amino acids.
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Multiple peaks in High-Performance Liquid Chromatography (HPLC): The crude HPLC profile will display multiple peaks, indicating the presence of impurities and deletion byproducts.
Q3: Which coupling reagents are most effective for sterically hindered N-methylated couplings?
A3: Highly efficient coupling reagents are crucial for overcoming the steric hindrance. Phosphonium and uronium/aminium salt-based reagents are generally recommended. Reagents like HATU, HBTU, PyAOP, and PyBroP are widely used. COMU, a third-generation uronium-type reagent, has also shown high efficiency, comparable to or even exceeding HATU in some cases, with the added benefit of reduced racemization. For particularly challenging couplings, phosphonium salts like PyBroP and PyAOP are often the preferred choice.
Q4: Can reaction conditions be modified to improve coupling efficiency?
A4: Yes, optimizing reaction conditions can significantly improve outcomes. Strategies include:
-
Extended reaction times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help drive the reaction to completion.
-
Double coupling: If the initial coupling is incomplete, repeating the coupling step with fresh reagents can increase the yield.
-
Elevated temperatures: Increasing the reaction temperature can enhance the reaction rate.
-
Microwave irradiation: Microwave-assisted peptide synthesis (MAPS) can dramatically reduce reaction times and improve the efficiency of difficult couplings, including those involving N-methylated residues.
Q5: What is on-resin N-methylation, and when should it be considered?
A5: On-resin N-methylation is an alternative strategy where the methylation of the amide nitrogen is performed after the amino acid has been incorporated into the peptide chain on the solid support. This approach can be advantageous as it avoids the difficult coupling of a sterically hindered N-methylated amino acid. A common method involves a three-step process of sulfonylation, methylation, and desulfonylation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of adjacent N-methylated amino acids.
Issue 1: Incomplete Coupling Detected
If a qualitative test (e.g., bromophenol blue test) indicates incomplete coupling, follow this workflow:
Issue 2: Consistently Low Coupling Efficiency and/or Presence of Deletion Sequences
If you consistently experience low yields and the presence of deletion sequences in your final product, consider the following optimization strategies:
Data Presentation
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Typical Reaction Time (RT) | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | 1-4 hours | High efficiency, widely used. | Can be less effective than phosphonium salts for the most difficult couplings. |
| HBTU | Uronium/Aminium Salt | 2-6 hours | Commonly used, cost-effective. | Generally less reactive than HATU for sterically hindered couplings. |
| PyBroP | Phosphonium Salt | 1-2 hours | Highly reactive, excellent for very hindered couplings. | Higher cost, can lead to side reactions if not used carefully. |
| PyAOP | Phosphonium Salt | 1-3 hours | Very effective for hindered couplings, including N-methyl to N-methyl. | Similar considerations as PyBroP. |
| COMU | Uronium Salt | 1-3 hours | High efficiency, low racemization, good solubility. | Newer reagent, may be less readily available than older reagents. |
| DEPBT | Organophosphorus | 2-8 hours | Minimizes epimerization. | Slower reaction times compared to other high-efficiency reagents. |
Note: Yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: Standard Coupling Protocol using HATU
This protocol describes a standard method for coupling an Fmoc-N-methylated amino acid to a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading), HATU (4 equivalents), and N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF or NMP. Allow the mixture to pre-activate for 5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Shake the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling, while blue or green indicates incomplete coupling.
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: On-Resin N-Methylation
This protocol outlines a common three-step procedure for on-resin N-methylation.
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Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. In a separate vial, pre-activate a solution of 4-dimethylaminopyridine (DMAP) (10 equivalents) and o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) in NMP. Add this solution to the resin and agitate.
-
Methylation: Wash the resin with NMP. To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP. Agitate for a short duration (e.g., 5-10 minutes).
-
Desulfonylation: Wash the resin with NMP. Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group.
-
Washing: Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.
Protocol 3: Microwave-Assisted Coupling for Hindered Residues
This protocol utilizes microwave energy to facilitate the coupling of a sterically hindered N-methylated amino acid.
-
Resin Preparation: Swell the resin in NMP in a microwave-compatible reaction vessel. Drain the solvent.
-
Reagent Addition: Add a solution of the Fmoc-protected amino acid (5 equivalents), a suitable coupling reagent such as HCTU (5 equivalents), and DIEA (10 equivalents) in NMP to the resin.
-
Microwave Irradiation: Subject the reaction vessel to microwave irradiation at a set temperature (e.g., 70-90°C) for a short duration (e.g., 5-20 minutes).
-
Post-Coupling Wash and Monitoring: Cool the reaction vessel, filter the resin, and wash thoroughly with NMP. Perform a qualitative test to check for completion. Repeat the microwave-assisted coupling if necessary.
References
Impact of solvent choice on Fmoc-N(Me)-Sar10 coupling efficiency.
Welcome to the technical support center for optimizing the coupling of Fmoc-N(Me)-Sarcosine (Fmoc-N(Me)-Sar-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of this sterically hindered N-methylated amino acid.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Primary Causes:
-
Steric Hindrance: The N-methyl group on the sarcosine residue, in combination with the bulky Fmoc protecting group, significantly hinders the approach of the activated carboxylic acid to the free amine on the resin-bound peptide. This is the most common reason for low coupling efficiency.[1][2]
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Poor Resin Solvation: Inadequate swelling of the resin support can make the reactive sites less accessible, leading to incomplete coupling. The choice of solvent plays a critical role in resin solvation.[3]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of Fmoc-N(Me)-Sar-OH.
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, which may block the N-terminal amine from reacting.
Solutions:
| Solution | Detailed Approach | Recommended For |
| Optimize Coupling Reagents | Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more potent uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt-based coupling reagents. HATU is frequently recommended for coupling N-methylated amino acids.[1][4] | All cases of low coupling efficiency with Fmoc-N(Me)-Sar-OH. |
| Extend Reaction Time | Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered reaction to proceed to completion. | When initial coupling attempts show partial success. |
| Perform a Double Coupling | After the initial coupling reaction, wash the resin and then perform a second coupling with a fresh solution of activated Fmoc-N(Me)-Sar-OH. | Persistent incomplete coupling after optimizing reagents and reaction time. |
| Increase Reagent Equivalents | Use a higher excess of the Fmoc-N(Me)-Sar-OH and coupling reagents (e.g., 4 equivalents of each) relative to the resin substitution. | To drive the reaction equilibrium towards the product side. |
| Elevate Reaction Temperature | Gently warming the reaction vessel (e.g., to 30-40°C) can increase the reaction rate. However, this should be done with caution to avoid potential side reactions like racemization. | Experienced users who have exhausted other options. |
| Monitor Coupling Completion | Use a qualitative test, such as the bromophenol blue test, to check for the presence of unreacted amines on the resin. Note that the Kaiser test is not suitable for N-methylated amines as it gives a false negative. | Routinely after each coupling step to assess the effectiveness of the chosen protocol. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for dissolving and coupling Fmoc-N(Me)-Sar-OH?
A1: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most recommended solvents for coupling N-methylated amino acids like Fmoc-N(Me)-Sar-OH. Both solvents effectively solvate the resin and the growing peptide chain, which is crucial for efficient coupling. While NMP is more polar and can enhance coupling yields, DMF is a more common choice due to its lower cost. Dichloromethane (DCM) is generally not recommended for Fmoc-SPPS as it does not solvate the peptide chain as effectively and can react with piperidine.
Q2: I am still observing incomplete coupling even after using HATU and extending the reaction time. What else can I do?
A2: If you are still facing challenges, consider a combination of the troubleshooting steps. A double coupling with 4 equivalents of Fmoc-N(Me)-Sar-OH and HATU in DMF or NMP for 2-4 hours for each coupling is a robust approach. Additionally, ensure the quality of your solvents and reagents. Old or impure DMF can contain dimethylamine, which can prematurely remove the Fmoc group.
Q3: Can I use a solvent mixture to improve the coupling efficiency?
A3: Yes, solvent mixtures can sometimes be beneficial. A mixture of DMF and DCM has been reported to be superior to either solvent alone in some "difficult" coupling reactions. For peptides prone to aggregation, adding a small amount of a "chaotropic" solvent like DMSO to DMF can help to disrupt secondary structures and improve reaction outcomes.
Q4: How does the choice of solvent affect the overall success of the synthesis?
A4: The solvent choice is critical as it influences several key factors:
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Resin Swelling: The solvent must adequately swell the resin to make the peptide chains accessible.
-
Reagent Solubility: The Fmoc-amino acid and coupling reagents must be fully soluble in the solvent to be reactive.
-
Peptide Chain Solvation: The solvent needs to keep the growing peptide chain solvated to prevent aggregation.
-
Reaction Kinetics: The polarity of the solvent can influence the rate of the coupling reaction.
Data Presentation
Table 1: Qualitative Comparison of Solvents for Fmoc-N(Me)-Sar-OH Coupling
| Solvent | Resin Swelling (Polystyrene) | Reagent Solubility | Peptide Chain Solvation | Coupling Efficiency for Hindered Residues | Key Considerations |
| DMF | Good | Good | Good | Generally Good | Can decompose to form dimethylamine; should be high purity. |
| NMP | Excellent | Excellent | Excellent | Often an improvement over DMF. | More viscous and expensive than DMF. |
| DCM | Good | Moderate | Poor | Generally Poor | Not ideal for Fmoc-SPPS due to poor peptide solvation and reactivity with piperidine. |
| THF | Moderate | Moderate | Moderate | Can be effective with PEG-based resins. | Less commonly used for standard polystyrene resins. |
| DMSO | Excellent | Excellent | Excellent | Can be beneficial in mixtures to disrupt aggregation. | High viscosity and boiling point can make it difficult to remove. |
Experimental Protocols
Protocol 1: Standard HATU Coupling of Fmoc-N(Me)-Sar-OH in DMF
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then for 10 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N(Me)-Sar-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-5 of Protocol 1.
-
After the first coupling, wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh activation mixture as described in step 4 of Protocol 1.
-
Add the fresh activation mixture to the resin and perform a second coupling for 2-4 hours.
-
Perform a bromophenol blue test to confirm the completion of the coupling.
-
Wash the resin thoroughly with DMF (5-7 times).
Mandatory Visualization
References
Validation & Comparative
Navigating N-Methylated Residues: A Comparative Guide to Fmoc-Sar-OH and Fmoc-Gly-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing therapeutic properties. This guide provides a detailed comparison of the synthesis efficiency of Fmoc-Sar-OH, an N-methylated glycine derivative, and its non-methylated counterpart, Fmoc-Gly-OH. By understanding the nuances of their performance in solid-phase peptide synthesis (SPPS), researchers can better optimize their protocols for the development of next-generation peptide therapeutics.
The methylation of the backbone amide nitrogen in a peptide chain, a modification offered by residues like sarcosine (Sar), can significantly improve a peptide's pharmacokinetic profile. This is primarily achieved by increasing its resistance to enzymatic degradation and enhancing cell permeability. However, this modification also introduces a significant challenge in the synthesis process: steric hindrance. The methyl group on the nitrogen atom can impede the approach of the incoming activated amino acid, potentially leading to lower coupling efficiencies and the generation of deletion-sequence impurities.
This guide delves into the practical implications of this steric hindrance by comparing the performance of Fmoc-Sar-OH with the structurally simplest amino acid, Fmoc-Gly-OH. While direct, head-to-head quantitative comparisons in the literature are scarce, this document synthesizes available data and expert knowledge to provide a clear, actionable comparison for researchers.
Quantitative Performance Comparison
The following table summarizes the expected performance differences between Fmoc-Sar-OH and Fmoc-Gly-OH in a standard solid-phase peptide synthesis workflow. These values are representative and can vary based on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Fmoc-Sar-OH (N-Methylated) | Fmoc-Gly-OH (Non-Methylated) | Key Considerations |
| Coupling Efficiency | Typically lower (can be <95% with standard reagents)[1] | High (>99% with standard reagents) | The N-methyl group on Fmoc-Sar-OH sterically hinders the coupling reaction, often requiring more potent coupling reagents and/or longer reaction times to achieve acceptable yields.[1] |
| Required Coupling Time | Longer (2-4 hours, or double coupling may be necessary)[2] | Standard (30-60 minutes) | To overcome steric hindrance, extended coupling times are often employed for N-methylated residues. Double coupling, where the coupling step is repeated, is also a common strategy.[3] |
| Optimal Coupling Reagents | Stronger reagents recommended (e.g., HATU, HCTU, PyAOP)[1] | Standard reagents are effective (e.g., HBTU, DIC/HOBt) | The use of highly active uronium or phosphonium salt-based coupling reagents is crucial for driving the acylation of the sterically hindered secondary amine of sarcosine to completion. |
| Crude Peptide Purity | Generally lower due to potential for deletion sequences. | Generally higher. | Incomplete coupling of Fmoc-Sar-OH can lead to a higher prevalence of deletion sequences (peptides missing the sarcosine residue), which can complicate purification. |
| Potential Side Reactions | Lower risk of racemization. | Low risk of racemization (as glycine is achiral). | Sarcosine, like glycine, is not chiral, so racemization at the alpha-carbon is not a concern. |
Experimental Workflow & Logical Relationships
The following diagram illustrates a typical experimental workflow for comparing the coupling efficiency of Fmoc-Sar-OH and Fmoc-Gly-OH in SPPS.
Detailed Experimental Protocols
The following protocols provide a framework for conducting a comparative study of Fmoc-Sar-OH and Fmoc-Gly-OH coupling efficiency.
Protocol 1: Solid-Phase Peptide Synthesis - Standard Coupling of Fmoc-Gly-OH
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in 1.5 mL of DMF. Pre-activate for 2 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1 hour.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Monitoring Coupling Completion: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
Cleavage and Analysis: After the final synthesis step, wash the resin with DCM and dry it. Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. Precipitate the peptide in cold diethyl ether, and analyze the crude product by reverse-phase HPLC and mass spectrometry to determine purity and yield.
Protocol 2: Solid-Phase Peptide Synthesis - Optimized Coupling of Fmoc-Sar-OH
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Sar-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in 1.5 mL of DMF. Pre-activate for 5 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Washing: Follow step 4 of Protocol 1.
-
Monitoring Coupling Completion: Perform a chloranil test on a small sample of resin beads, as the Kaiser test is not reliable for secondary amines. A positive result (blue/green beads) indicates the presence of unreacted secondary amine, suggesting incomplete coupling. If the test is positive, a second coupling (double coupling) with a fresh solution of activated Fmoc-Sar-OH for another 1-2 hours is recommended.
-
Cleavage and Analysis: Follow step 6 of Protocol 1 to cleave the peptide and analyze its purity and yield.
Conclusion
While the incorporation of N-methylated amino acids like sarcosine presents challenges in solid-phase peptide synthesis, these can be effectively overcome with optimized protocols. The primary obstacle, steric hindrance from the N-methyl group, necessitates the use of more potent coupling reagents and potentially longer reaction times compared to non-methylated counterparts like glycine. By employing reagents such as HATU and carefully monitoring the reaction completion, researchers can successfully synthesize N-methylated peptides with high purity. The enhanced proteolytic stability and bioavailability conferred by N-methylation often outweigh the synthetic complexities, making Fmoc-Sar-OH a valuable tool in the design of robust and effective peptide-based drugs.
References
A Comparative Guide to Fmoc- and Boc-SPPS for the Synthesis of N-methylated Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated peptides, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a critical decision. The inherent steric hindrance of N-methylated amino acids presents unique challenges to peptide chain elongation, making the selection of an appropriate synthetic strategy paramount to achieving high yield and purity.[1][2] This guide provides an objective comparison of Fmoc and Boc methodologies for the incorporation of N-methylated residues, supported by experimental data and detailed protocols.
Key Differences and Considerations
The primary distinction between the two strategies lies in the chemistry of the Nα-protecting group and the conditions required for its removal. The Boc group is acid-labile, typically removed with a moderate acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[2] This fundamental difference dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
The Fmoc/tBu strategy is characterized by its orthogonality, where the base-labile Fmoc group is removed in each cycle, and the acid-labile side-chain protecting groups and the resin linker are cleaved simultaneously at the end of the synthesis with a strong acid like TFA.[2] This orthogonality and the milder overall conditions have made Fmoc-SPPS the more prevalent method for standard and modified peptides.[3]
In contrast, the Boc/Bzl strategy is not truly orthogonal as both the temporary Nα-Boc group and the semi-permanent benzyl-based side-chain protecting groups are acid-labile. Selectivity is achieved by using a moderate acid (e.g., 50% TFA in DCM) for Boc removal and a much stronger acid (e.g., anhydrous hydrogen fluoride - HF) for the final cleavage of the peptide from the resin along with the side-chain protecting groups.
Performance Comparison: Fmoc-SPPS vs. Boc-SPPS for N-methylated Peptides
The synthesis of N-methylated peptides is challenging due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions. The choice of strategy can significantly impact the overall success of the synthesis.
| Parameter | Fmoc-SPPS | Boc-SPPS | Notes |
| Nα-Deprotection | 20% Piperidine in DMF (mild base) | 50% TFA in DCM (moderate acid) | Fmoc strategy offers milder deprotection conditions. |
| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) | Boc-SPPS often requires harsher and more hazardous cleavage conditions. |
| Orthogonality | Fully orthogonal | Not fully orthogonal | The orthogonality of Fmoc-SPPS is advantageous for complex and modified peptides. |
| Coupling Efficiency (N-methylated residue) | ~95-98% (with optimized reagents) | ~95-98% (with optimized reagents) | Both methods can achieve high coupling efficiency with appropriate coupling reagents. |
| Crude Peptide Purity | 50-70% | 50-70% | Purity is highly sequence-dependent and requires optimization for both methods. |
| Overall Crude Peptide Yield | 60-80% | 60-80% | Yields are comparable but depend on peptide length and sequence. |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation, 3-(1-Piperidinyl)alanine formation. | t-butylation of sensitive residues (Trp, Cys, Met), homoserine lactone formation, N-O shift. | The nature of side reactions differs significantly between the two methods. |
| Coupling Reagents for N-methylated residues | HATU, HCTU, PyAOP, PyBOP. | HATU, HBTU, PyBroP. | Both strategies benefit from the use of highly efficient coupling reagents to overcome steric hindrance. |
Experimental Protocols
Fmoc-SPPS Protocol for N-methylated Peptides
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of N-methylated Amino Acid:
-
In a separate vessel, pre-activate the Fmoc-N-methyl-amino acid (3-4 equivalents) with a suitable coupling reagent such as HATU (3-4 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.
4. Monitoring the Coupling Reaction:
-
The Kaiser test is unreliable for secondary amines like N-methylated amino acids. A bromophenol blue test can be used as an alternative to monitor for the presence of free amines.
-
If the coupling is incomplete, a second coupling can be performed.
5. Capping (Optional):
-
If coupling remains incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride/pyridine/DCM to prevent the formation of deletion sequences.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
8. Purification and Analysis:
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.
Boc-SPPS Protocol for N-methylated Peptides
This protocol provides a general method for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Boc chemistry.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., MBHA resin for peptide amides) in DCM for 30-60 minutes.
-
Drain the DCM.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM to remove residual TFA.
3. Neutralization:
-
Wash the resin with isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes to neutralize the N-terminal amine TFA salt.
-
Wash the resin thoroughly with DCM or NMP to remove excess base.
4. Coupling of N-methylated Amino Acid:
-
In a separate vessel, pre-activate the Boc-N-methyl-amino acid (3-4 equivalents) with a suitable coupling reagent such as HATU (3-4 equivalents) and DIEA (6-8 equivalents) in NMP or DMF for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours.
5. Monitoring the Coupling Reaction:
-
The Kaiser test is suitable for monitoring the coupling to a primary amine in the preceding step. For the N-methylated amine, other tests like the Isatin test may be used. Double coupling is often recommended for N-methylated residues.
6. Capping (Optional):
-
If coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride/pyridine/DCM.
7. Chain Elongation:
-
Repeat steps 2-6 for each subsequent amino acid in the sequence.
8. Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Boc deprotection (step 2).
-
Wash the resin with DMF, DCM, and dry under vacuum.
-
For final cleavage, use a strong acid like anhydrous HF or trifluoromethanesulfonic acid (TFMSA). For HF cleavage, transfer the dried peptide-resin to a specialized HF cleavage apparatus and treat with a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
9. Purification and Analysis:
-
Purify the crude peptide by preparative RP-HPLC.
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.
Mandatory Visualizations
Caption: Workflow for Fmoc-SPPS of N-methylated peptides.
Caption: Workflow for Boc-SPPS of N-methylated peptides.
Conclusion
The choice between Fmoc and Boc strategies for synthesizing N-methylated peptides is nuanced and depends on the specific peptide sequence, the available laboratory infrastructure, and the desired final product characteristics. The Fmoc strategy is generally the preferred method due to its milder cleavage conditions, true orthogonality, and the wide availability of specialized coupling reagents that can efficiently incorporate sterically hindered N-methylated amino acids. It is particularly advantageous for peptides containing other acid-sensitive modifications.
For researchers comfortable with HF cleavage, the Boc strategy provides a robust, albeit more demanding, alternative. Ultimately, the successful synthesis of N-methylated peptides requires careful optimization of coupling conditions, including the choice of coupling reagents, extended reaction times, and diligent monitoring of reaction completion, regardless of the chosen Nα-protection strategy.
References
Navigating the Challenges of N-Methylated Amino Acid Coupling: A Comparative Guide to Reagents for Fmoc-N(Me)-Sar-OH
For researchers, scientists, and professionals in drug development, the incorporation of N-methylated amino acids like Fmoc-N(Me)-Sar-OH into peptide sequences is a critical step for enhancing proteolytic stability and tuning conformational properties. However, the steric hindrance imposed by the N-methyl group presents a significant synthetic challenge, often leading to incomplete reactions and low yields. The choice of coupling reagent is therefore paramount to success. This guide provides an objective comparison of commonly used coupling reagents for the sterically demanding Fmoc-N(Me)-Sar-OH, supported by experimental data and detailed protocols.
The primary obstacle in coupling N-methylated amino acids is the increased steric bulk around the nitrogen atom, which hinders the approach of the activated acylating species. This is particularly true when coupling an N-methylated residue to another N-methylated amino acid. To overcome this, high-activity coupling reagents are required to drive the reaction to completion. This guide focuses on the performance of three widely used classes of coupling reagents: uronium/aminium salts (HATU), phosphonium salts (PyBOP), and a third-generation uronium-type reagent (COMU).
Performance Comparison of Coupling Reagents
While a direct head-to-head comparison for Fmoc-N(Me)-Sar-OH is not extensively documented, data from the synthesis of other "difficult" peptide sequences provides valuable insight into the relative efficacy of these reagents. The following table summarizes the crude peptide purity achieved using various activators in a fast Fmoc solid-phase peptide synthesis (SPPS) protocol. These values can serve as a proxy for the expected performance when coupling challenging residues like Fmoc-N(Me)-Sar-OH.
| Coupling Reagent | Class | Typical Reaction Time | Reported Crude Purity (%) for a Difficult Sequence[1] | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | 1 - 2 hours | 83.6 | Fast coupling kinetics, highly effective for sterically hindered amino acids.[2] | Can lead to guanidinylation of the free N-terminus if used in excess.[2] |
| COMU | Uronium/Aminium | 30 - 60 minutes | 79.0 | High coupling efficiency, safer byproducts than HOBt/HOAt-based reagents.[3] | May be less soluble in some "green" solvents. |
| PyBOP | Phosphonium | 30 - 120 minutes | 48.1 (at shorter coupling times) | Low racemization, avoids carcinogenic byproducts of its predecessor (BOP).[4] | Can be less effective for extremely hindered couplings compared to uronium salts. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful incorporation of Fmoc-N(Me)-Sar-OH. The following are generalized protocols for manual solid-phase peptide synthesis (SPPS) using HATU, COMU, and PyBOP. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
General Preliminary Steps (Applicable to all protocols)
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat the treatment for an additional 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Confirm the presence of a free amine using a Kaiser test.
Protocol 1: Coupling using HATU
This protocol is highly recommended for sterically hindered amino acids due to the high reactivity of HATU.
Materials:
-
Fmoc-N(Me)-Sar-OH (4 equivalents)
-
HATU (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-N(Me)-Sar-OH and HATU in DMF or NMP.
-
Base Addition: Add DIPEA to the activation mixture and mix at room temperature for 5 minutes.
-
Coupling Reaction: Add the solution of the activated amino acid to the resin.
-
Reaction Incubation: Shake the resin suspension at room temperature for one to two hours.
-
Monitoring and Washing: Monitor the coupling completion using a bromophenol blue test, as the Kaiser test is not reliable for N-methylated amines. If the coupling is incomplete, a second coupling can be performed. Once complete, filter the resin and wash thoroughly with DMF.
Protocol 2: Coupling using COMU
COMU is a third-generation uronium reagent known for its high efficiency and safety profile.
Materials:
-
Fmoc-N(Me)-Sar-OH (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Procedure:
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-N(Me)-Sar-OH, COMU, and DIPEA in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Reaction Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction progress. After completion, wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and then DMF again (3 times).
Protocol 3: Coupling using PyBOP
PyBOP is a phosphonium-based reagent that is a good choice for minimizing racemization.
Materials:
-
Fmoc-N(Me)-Sar-OH (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
Procedure:
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-N(Me)-Sar-OH and PyBOP in DMF.
-
Coupling Reaction: Add DIPEA to the amino acid/PyBOP solution and vortex briefly. Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes. For sterically hindered couplings, the reaction time may need to be extended.
-
Monitoring and Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).
Visualizing the Workflow and Reaction Mechanism
To better understand the processes involved, the following diagrams illustrate the general workflow of a single coupling cycle in Fmoc-SPPS and the mechanism of amide bond formation using a uronium/aminium salt coupling reagent.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Caption: General mechanism of amide bond formation.
References
A Comparative Guide to N-methylated Peptide Fragmentation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylation into therapeutic peptides is a widely adopted approach to enhance their metabolic stability, membrane permeability, and conformational rigidity.[1][2] However, the presence of N-methyl groups introduces unique challenges and opportunities in their structural elucidation by mass spectrometry. This guide provides a comprehensive comparison of fragmentation patterns of N-methylated peptides relative to their non-methylated counterparts, supported by experimental data and detailed methodologies, to facilitate accurate characterization.
Impact of N-methylation on Peptide Fragmentation
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, fundamentally alters the peptide's physicochemical properties.[1] This modification not only restricts the peptide's conformational flexibility but also influences its fragmentation behavior in the gas phase during tandem mass spectrometry (MS/MS). The choice of fragmentation technique is therefore critical for the precise localization of N-methylation sites.
Comparison of Fragmentation Techniques
The most common fragmentation methods employed in proteomics and peptidomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). Each technique interacts with N-methylated peptides differently, yielding distinct fragmentation patterns.
| Fragmentation Technique | Principle | Advantages for N-methylated Peptides | Disadvantages for N-methylated Peptides | Primary Fragment Ions |
| CID | Collisional activation of precursor ions with an inert gas.[3] | Widely available and well-characterized. Effective for many stable modifications.[4] | Can lead to the loss of labile modifications before backbone fragmentation. Biased towards fragmentation at specific residues. | b- and y-type ions |
| HCD | A beam-type CID method with higher activation energy. | Produces high-quality data with better fragmentation of the peptide backbone compared to CID. Often results in more y-ions. | Can still result in the loss of some modifications. | b- and y-type ions |
| ETD/ECD | Involves the transfer of an electron to a multiply charged peptide, inducing backbone fragmentation. | Preserves labile post-translational modifications, including N-methylation. Cleavage of the N-Cα backbone bond provides unambiguous localization of the modification site. | Requires multiply charged precursor ions. Can have longer acquisition times. | c- and z-type ions |
Key Observation: The presence of an N-methyl group results in a characteristic mass increase of 14.01565 Da for the modified amino acid residue. This mass shift is a primary indicator of N-methylation in the MS1 scan and is carried over to the fragment ions containing the modification in the MS/MS spectrum.
Characteristic Fragmentation Patterns of N-methylated Peptides
The fragmentation of N-methylated peptides can be influenced by the position of the methylation and the fragmentation method used.
-
CID/HCD Fragmentation: In CID and HCD, fragmentation of N-methylated peptides predominantly yields b- and y-type ions, similar to unmodified peptides. However, the presence of the N-methyl group can influence the relative abundance of fragment ions. For instance, cleavage C-terminal to an N-methylated residue can be sterically hindered.
-
ETD/ECD Fragmentation: ETD and ECD are particularly advantageous for sequencing N-methylated peptides. These methods induce cleavage of the N-Cα bond, producing c- and z-type fragment ions. This fragmentation pathway is less dependent on the peptide sequence and preserves the modification on the fragment ions, allowing for confident localization of the N-methyl group.
-
Specific Marker Ions: Certain N-methylated amino acids can produce characteristic fragment ions. For example, peptides containing asymmetrically dimethylated arginine (aDMA) can yield a specific marker ion at m/z 46 upon CID. Precursor ion scanning for such marker ions can be a powerful tool for the specific detection of peptides with these modifications.
Experimental Protocols
General Workflow for the Analysis of N-methylated Peptides by Mass Spectrometry
This protocol outlines a typical bottom-up proteomics approach for the analysis of N-methylated peptides.
-
Sample Preparation and Enzymatic Digestion:
-
The protein of interest is denatured, reduced, and alkylated to unfold the protein and make it accessible to enzymatic cleavage.
-
The protein is then digested, typically with trypsin, to generate a complex mixture of peptides. Trypsin cleaves C-terminal to arginine and lysine residues.
-
-
Liquid Chromatography (LC) Separation:
-
The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
The HPLC system is coupled directly to the mass spectrometer, allowing for the continuous introduction of separated peptides into the MS source.
-
-
Mass Spectrometry Analysis:
-
MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and a full scan mass spectrum (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
MS2 Scan (Tandem MS): Precursor ions of interest are selected and subjected to fragmentation using CID, HCD, or ETD. A mass spectrum of the resulting fragment ions (MS2) is then acquired. An alternating CID/ETD method can be employed to obtain complementary fragmentation data.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using specialized software.
-
The search algorithm identifies peptides by matching the experimental fragment ion masses to theoretical fragmentation patterns.
-
The presence and location of N-methylation are determined by identifying a mass shift of +14.01565 Da on a specific amino acid residue. Manual validation of the spectra is often necessary to confirm the assignment.
-
Visualizing Fragmentation and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Enzymatic Stability of N-methylated vs. Non-methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides is often hampered by their susceptibility to proteolytic degradation, leading to short in vivo half-lives. N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, has emerged as a cornerstone strategy to enhance metabolic stability. This guide provides an objective comparison of the enzymatic stability of N-methylated and non-methylated peptides, supported by quantitative data and detailed experimental protocols.
Mechanism of Enhanced Stability by N-Methylation
N-methylation confers enhanced resistance to enzymatic degradation through two primary mechanisms.[1] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone via hydrogen bonding.[1]
-
Disruption of Enzyme Recognition: By replacing the amide proton, N-methylation eliminates a key hydrogen bond donor, preventing the necessary interactions between the peptide and the active site of a protease.[1]
-
Steric Hindrance: The added methyl group introduces steric bulk that can physically block the protease from accessing the scissile amide bond.[1]
These modifications restrict the conformational flexibility of the peptide, which can lock it into a bioactive conformation and further shield it from enzymatic attack.[1]
Quantitative Data Presentation
The impact of N-methylation on peptide stability is significant. As illustrated in the table below, the half-life of peptides in human serum can be dramatically increased by introducing N-methylation at specific positions. This enhancement is highly dependent on the peptide sequence and the position of the modification.
| Peptide | Modification | Half-life in Human Serum (t½) |
| Peptide A | Unmodified | 15 minutes |
| N-methylated at P1 | 120 minutes | |
| Peptide B | Unmodified | 35 minutes |
| N-methylated at P2 | > 240 minutes | |
| Data are illustrative and sourced from a technical guide by BenchChem. |
Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a standard procedure for assessing and comparing the stability of N-methylated and non-methylated peptides in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents
-
Lyophilized peptides (N-methylated and non-methylated analogs, purity >95%)
-
Pooled human serum (commercial source)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Centrifuge (refrigerated)
-
RP-HPLC system with a C18 column
2. Reagent Preparation
-
Peptide Stock Solutions (1 mg/mL): Dissolve each lyophilized peptide in DMSO to a final concentration of 1 mg/mL.
-
Serum Aliquots: Thaw human serum at 37°C, centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and prepare single-use aliquots. Store at -80°C.
-
Precipitating Solution (3% w/v TCA): Prepare a solution of 3% (w/v) Trichloroacetic Acid (TCA) in water or an organic solvent mixture to stop the enzymatic reaction and precipitate serum proteins.
3. Experimental Workflow
4. Assay Procedure
-
Incubation: Pre-warm the required volume of a working serum aliquot to 37°C. Spike the serum with the peptide stock solution to a desired final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is below 1% to avoid impacting enzyme activity.
-
Time Points: Immediately after spiking, take the "zero" time point aliquot (t=0). Collect subsequent aliquots at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) while incubating the master solution at 37°C.
-
Reaction Quenching: For each aliquot, add it to a tube containing the cold precipitating solution (e.g., mix 40 µL of the sample with a defined volume of 3% TCA). Vortex vigorously to ensure complete protein precipitation.
-
Protein Precipitation: Incubate the quenched samples on ice for at least 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
5. Sample Analysis and Data Interpretation
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume onto the RP-HPLC system.
-
Quantification: Monitor the elution profile at a suitable wavelength (e.g., 214 or 220 nm). Identify and integrate the peak area corresponding to the intact peptide at each time point.
-
Calculation: Determine the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a one-phase decay model.
Conclusion
N-methylation is a potent and widely utilized chemical modification for improving the enzymatic stability of therapeutic peptides. By sterically hindering protease access and disrupting key hydrogen bonding interactions, this strategy can extend peptide half-life by orders of magnitude. The provided data and protocols offer a framework for researchers to effectively evaluate and compare the stability of N-methylated peptide candidates, facilitating the development of more robust and effective peptide-based drugs.
References
A Researcher's Guide to Peptide Validation: HPLC and Mass Spectrometry in Focus
In the realms of research, drug development, and proteomics, the assurance of peptide purity and the confirmation of its identity are paramount for reproducible and reliable results. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) stand as the gold-standard analytical techniques for these critical validation steps. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their peptide analysis needs.
The Synergy of Separation and Identification
The validation of a synthetic or purified peptide is a two-fold process: confirming that the desired peptide is the predominant species in the sample (purity) and verifying that its amino acid sequence and mass are correct (identity). HPLC, particularly Reverse-Phase HPLC (RP-HPLC), excels at separating the target peptide from impurities.[1][2][3][4][5] Mass spectrometry, on the other hand, provides precise mass determination and fragmentation data to unequivocally confirm the peptide's identity. The coupling of these two techniques (LC-MS) offers a powerful, comprehensive analysis.
Purity Assessment: The Role of High-Performance Liquid Chromatography
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (commonly C18 or C8) retains hydrophobic peptides, which are then eluted by an increasing gradient of an organic mobile phase, such as acetonitrile. The resulting chromatogram displays peaks corresponding to the target peptide and any impurities. Purity is typically calculated as the area of the main peak relative to the total area of all peaks.
Comparison of RP-HPLC Columns for Peptide Purity Analysis
The choice of HPLC column significantly impacts the separation efficiency. Key parameters for comparison include peak capacity (the number of peaks that can be resolved in a given time), resolution, and peak width. Superficially porous particles (SPP) have demonstrated higher efficiency compared to fully porous particles due to shorter diffusion paths.
| Column Chemistry | Particle Type | Key Advantages | Ideal For |
| C18 | Fully Porous or SPP | High retention and resolution for a wide range of peptides. | General purpose peptide purity analysis, complex mixtures. |
| C8 | Fully Porous or SPP | Less retention than C18, suitable for more hydrophobic peptides. | Analysis of large or highly hydrophobic peptides. |
| Phenyl-Hexyl | SPP | Alternative selectivity to C18, can resolve closely eluting peaks. | Orthogonal method development, separating critical peak pairs. |
| Cyano | SPP | Least retentive, useful for very hydrophobic peptides. | Rapid screening, analysis of highly hydrophobic peptides. |
Identity Confirmation: The Power of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, this allows for the precise determination of the molecular weight, providing strong evidence for its identity. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the peptide and analyzing the masses of the resulting fragments. This fragmentation pattern provides sequence information, which can be compared against a theoretical sequence to confirm the peptide's identity with high confidence.
Comparison of Mass Spectrometry Techniques for Peptide Identification
| Technique | Ionization Method | Key Advantages | Primary Application |
| MALDI-TOF | MALDI | High throughput, tolerant to salts and buffers. | Rapid molecular weight determination, peptide mass fingerprinting. |
| ESI-QTOF | ESI | High resolution and mass accuracy, suitable for coupling with HPLC. | LC-MS for peptide identification and sequencing. |
| ESI-Ion Trap | ESI | Capable of multiple stages of fragmentation (MSn), good for structural elucidation. | Detailed peptide sequencing and post-translational modification analysis. |
| Orbitrap | ESI | Very high resolution and mass accuracy. | In-depth proteomics, precise identification of complex peptide mixtures. |
Experimental Workflow for Peptide Validation
The general workflow for validating peptide purity and identity involves a systematic process from sample preparation to data analysis.
Caption: Workflow for peptide purity and identity validation.
Detailed Experimental Protocols
Protocol 1: RP-HPLC for Peptide Purity Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.
Protocol 2: Mass Spectrometry for Peptide Identity Confirmation
-
Sample Preparation for MALDI-TOF MS: Prepare a 1 mg/mL solution of the peptide in water or a suitable volatile buffer. Mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the target plate.
-
Sample Preparation for LC-MS (ESI): The eluent from the HPLC can be directly introduced into the ESI source of the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight of the peptide.
-
Perform tandem MS (MS/MS) on the parent ion corresponding to the peptide's mass.
-
-
Data Interpretation: Compare the experimentally obtained molecular weight with the theoretical calculated mass. Analyze the fragmentation pattern from the MS/MS spectrum to confirm the amino acid sequence.
Regulatory Considerations
For therapeutic peptides, regulatory bodies such as the FDA and EMA have established guidelines for analysis and quality control. These guidelines emphasize the need for well-characterized reference standards, validated analytical methods, and a thorough impurity profiling.
Conclusion
The validation of peptide purity and identity is a critical step in ensuring the quality and reliability of research and therapeutic applications. HPLC and mass spectrometry are indispensable and complementary tools for this purpose. While HPLC provides robust quantification of purity, mass spectrometry offers definitive confirmation of identity. A thorough understanding of the principles and a careful selection of methods and instrumentation, as outlined in this guide, will enable researchers to confidently validate their peptide products.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Fmoc-N-Methylated Amino Acids in Solid-Phase Peptide Synthesis, Featuring Fmoc-Decasarcosine
For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a powerful tool for enhancing therapeutic properties. N-methylation can significantly increase metabolic stability, improve cell permeability, and constrain peptide conformation to enhance target affinity. However, the increased steric hindrance of N-methylated residues presents unique challenges in solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and the potential for side reactions. This guide provides a comparative overview of various Fmoc-N-methylated amino acids, with a special focus on Fmoc-N(Me)-Sar10 (Fmoc-decasarcosine), and offers insights into optimizing their incorporation into synthetic peptides.
Performance Comparison of Fmoc-N-Methylated Amino Acids
The success of coupling an Fmoc-N-methylated amino acid in SPPS is largely dictated by the steric hindrance around the secondary amine. This steric bulk can significantly slow down the kinetics of the coupling reaction. The choice of coupling reagent is therefore critical to overcoming this challenge.
This compound , or Fmoc-decasarcosine, is an oligomer of ten N-methylglycine (sarcosine) units. Sarcosine is the simplest N-methylated amino acid, lacking a side chain, which minimizes steric hindrance compared to other N-methylated amino acids. Consequently, the coupling of individual Fmoc-Sar-OH units is generally more efficient than that of other N-methylated amino acids. However, the synthesis of a long chain of sarcosine residues can present its own challenges, such as the potential for aggregation of the growing peptoid-like chain on the solid support.
The following table provides a qualitative and semi-quantitative comparison of the expected coupling performance of this compound and other commonly used Fmoc-N-methylated amino acids. The coupling efficiency is highly dependent on the specific coupling reagents and conditions used.
Table 1: Comparison of Coupling Performance for Various Fmoc-N-Methylated Amino Acids
| Fmoc-N-Methylated Amino Acid | Structure | Relative Steric Hindrance | Expected Coupling Efficiency (with optimal reagents) | Key Considerations |
| This compound | Fmoc-(Sar)₁₀-OH | Low (per monomer) | High (for single additions) to Moderate (for the full oligomer) | Potential for on-resin aggregation during synthesis of the long chain. |
| Fmoc-Sar-OH | Fmoc-N(Me)Gly-OH | Low | High | Generally, the least challenging N-methylated amino acid to couple. |
| Fmoc-N-Me-Ala-OH | Fmoc-N(Me)Ala-OH | Moderate | Moderate to High | The methyl side chain introduces some steric bulk. |
| Fmoc-N-Me-Val-OH | Fmoc-N(Me)Val-OH | High | Low to Moderate | The bulky isopropyl side chain presents a significant steric challenge. |
| Fmoc-N-Me-Leu-OH | Fmoc-N(Me)Leu-OH | Moderate to High | Moderate | The isobutyl side chain is less hindered than valine's but still significant. |
| Fmoc-N-Me-Phe-OH | Fmoc-N(Me)Phe-OH | High | Low to Moderate | The bulky phenyl side chain can significantly hinder coupling. |
Recommended Coupling Reagents for N-Methylated Amino Acids
Standard coupling reagents are often insufficient for achieving high yields with N-methylated amino acids. More potent activating reagents are required to overcome the steric hindrance.
Table 2: Performance of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Class | Performance for N-Methylated Amino Acids | Notes |
| HATU | Uronium/Aminium | Highly Effective | Generally considered one of the best reagents for sterically hindered couplings. Forms a highly reactive HOAt-based active ester.[1][2] |
| HBTU | Uronium/Aminium | Less Effective | Often results in lower yields compared to HATU for N-methylated residues.[2] |
| HCTU | Uronium/Aminium | Effective | A more cost-effective alternative to HATU, with comparable efficiency in many cases. |
| COMU | Uronium/Aminium | Highly Effective | Offers high coupling efficiency and is considered safer than HOBt or HOAt-based reagents. |
| PyAOP | Phosphonium | Highly Effective | Excellent for very difficult couplings, including N-methyl to N-methyl peptide bonds.[3] |
| PyBOP | Phosphonium | Effective | A well-established reagent for hindered couplings.[3] |
| DIC/HOBt | Carbodiimide | Less Effective | Generally not recommended for N-methylated amino acids due to lower reactivity. |
Experimental Protocols
The following is a generalized protocol for the solid-phase synthesis of a peptide containing an N-methylated amino acid. This protocol can be adapted to compare the coupling efficiency of different Fmoc-N-methylated amino acids by analyzing the purity and yield of the final peptide.
Protocol: Manual Solid-Phase Peptide Synthesis of a Peptide Containing an N-Methylated Amino Acid
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Coupling of the N-Methylated Amino Acid:
-
In a separate vial, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to resin loading), a suitable coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For particularly hindered couplings, the reaction time may be extended, or a double coupling can be performed.
4. Monitoring the Coupling Reaction:
-
The standard Kaiser test will not work for N-methylated amines. A bromophenol blue test can be used as an alternative to monitor for the presence of free secondary amines.
-
To perform the bromophenol blue test, take a small sample of resin beads, wash them with DMF, and add a few drops of bromophenol blue solution. A blue color indicates incomplete coupling, while a yellow or green color suggests completion.
5. Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times).
6. Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
7. Final Deprotection and Cleavage:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude product.
8. Analysis:
-
Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine purity and confirm the correct mass. The integration of the main peak in the HPLC chromatogram can be used to quantify the coupling efficiency.
Visualizing the Workflow
The following diagrams illustrate the general workflow for SPPS and the decision-making process for selecting a coupling reagent.
Caption: General workflow for a single cycle in Fmoc-SPPS.
Caption: Decision tree for selecting a coupling reagent.
Conclusion
The successful incorporation of Fmoc-N-methylated amino acids, including the unique oligomer this compound, into peptides via SPPS is highly achievable with the appropriate selection of coupling reagents and optimized protocols. While steric hindrance remains a key challenge, potent activating agents such as HATU, HCTU, and COMU have proven to be highly effective in driving these difficult couplings to completion. For this compound, the primary consideration during its synthesis would be mitigating potential on-resin aggregation due to its length, rather than the steric hindrance of individual sarcosine units. By carefully selecting reagents and monitoring the reaction progress, researchers can harness the benefits of N-methylation to develop novel and effective peptide-based therapeutics.
References
N-Methylation's Impact on Peptide Structure: A Comparative Analysis of Sarcosine-Containing Peptides
The strategic incorporation of N-methylated amino acids, particularly sarcosine (N-methylglycine), into peptide structures is a powerful tool in medicinal chemistry for enhancing therapeutic properties. This guide provides a comprehensive comparison of the conformational effects of N-methylation, contrasting peptides containing sarcosine with their non-methylated counterparts. By examining experimental data and established analytical techniques, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how this modification influences peptide conformation and function.
N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, fundamentally alters the conformational landscape of a peptide.[1][2] This seemingly minor modification eliminates a hydrogen bond donor, which can disrupt canonical secondary structures like α-helices and β-sheets.[1] However, it also introduces steric constraints that can favor specific backbone dihedral angles (φ and ψ), leading to more defined and sometimes novel conformations.[1][2] Sarcosine, being the simplest N-methylated amino acid, provides a minimal steric footprint while still conferring the benefits of N-methylation, such as increased proteolytic resistance and enhanced cell permeability.
Conformational Preferences: A Quantitative Look
The introduction of a methyl group on the amide nitrogen significantly influences the accessible conformational space of a peptide. This is often quantified by measuring the backbone dihedral angles, phi (φ) and psi (ψ). While non-methylated peptides can adopt a wide range of conformations, N-methylation restricts this flexibility.
| Parameter | Non-Methylated Peptide | Sarcosine-Containing Peptide | Impact of N-Methylation |
| Dominant Secondary Structure | Can form α-helices, β-sheets, and random coils | Often induces β-turns and extended β-strand conformations | Disruption of canonical secondary structures and promotion of turn-like structures. |
| Hydrogen Bonding | Capable of forming backbone hydrogen bonds (i to i+4 in helices) | Amide proton is absent, preventing hydrogen bond donation at the methylation site | Reduced intramolecular hydrogen bonding capacity, leading to altered folding patterns. |
| Conformational Flexibility | Generally more flexible, with a broader range of accessible φ/ψ angles | More conformationally constrained due to steric hindrance from the N-methyl group | Decreased conformational entropy, which can be advantageous for receptor binding. |
| cis/trans Isomerization | trans amide bond is highly favored | Increased propensity for cis amide bond formation | The energy barrier between cis and trans isomers is lowered, allowing for a significant population of the cis conformer. |
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining several biophysical techniques is essential for a thorough conformational analysis of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.
Objective: To elucidate the solution conformation and dynamics of peptides with and without sarcosine.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH/H2O mixtures) to a concentration of 1-5 mM.
-
1D NMR: A standard one-dimensional proton NMR spectrum is acquired to assess sample purity and obtain initial information on chemical shifts.
-
2D NMR:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system, aiding in amino acid residue assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's three-dimensional structure. The absence of an amide proton in N-methylated residues can make NOE-based structure determination more challenging.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N), useful for resolving spectral overlap and providing additional structural constraints.
-
-
Structural Calculations: The distance restraints obtained from NOESY/ROESY spectra, along with dihedral angle restraints derived from J-coupling constants, are used as input for structure calculation programs (e.g., CYANA, CNS) to generate an ensemble of solution structures.
-
Variable Temperature (VT) NMR: By measuring the temperature dependence of amide proton chemical shifts, intramolecularly hydrogen-bonded protons can be identified, providing insights into the stability of the peptide's conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides.
Objective: To compare the overall secondary structure of peptides with and without sarcosine.
Methodology:
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM.
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil). Peptides containing sarcosine often exhibit spectra characteristic of β-turns or random coils, depending on the sequence context.
Computational Modeling
Computational methods complement experimental data by providing a more detailed picture of the conformational landscape.
Objective: To explore the conformational space available to the peptides and to rationalize experimental findings.
Methodology:
-
Molecular Dynamics (MD) Simulations: MD simulations are performed to model the dynamic behavior of the peptide in a solvent environment. These simulations can reveal the preferred conformations and the transitions between them.
-
Conformational Searching: Various algorithms can be used to systematically or randomly explore the conformational space of the peptide to identify low-energy structures.
-
Quantum Mechanics (QM) Calculations: QM calculations can be used to obtain more accurate energies for different conformations and to analyze electronic properties.
Visualizing the Impact of N-Methylation
The following diagrams illustrate the key concepts and workflows discussed.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-N(Me)-Sar-OH
For researchers, scientists, and drug development professionals, the integrity of the research environment is paramount. Adherence to strict safety protocols, including the proper disposal of chemical reagents, is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fmoc-N(Me)-Sar-OH, a protected amino acid utilized in peptide synthesis. Following these protocols will help ensure a safe laboratory environment and minimize environmental impact.
Core Principle: Treat as Chemical Waste
The fundamental principle for the disposal of Fmoc-N(Me)-Sar-OH is to handle it as a chemical waste product.[1] It should not be mixed with general laboratory trash or discharged into the sewer system.[1][2] All waste materials, including the solid compound, contaminated labware, and solutions containing the chemical, must be collected and disposed of through a licensed chemical waste disposal service in accordance with federal, state, and local regulations.[3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
While Fmoc-protected amino acids are generally not classified as highly hazardous substances, a thorough risk assessment should be conducted before handling. To minimize exposure, the following Personal Protective Equipment (PPE) is recommended:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder to avoid inhalation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Step-by-Step Disposal Procedures
The proper disposal of Fmoc-N(Me)-Sar-OH involves the segregation and careful handling of solid waste, liquid waste, and contaminated materials.
1. Solid Waste Disposal (Unused or Waste Fmoc-N(Me)-Sar-OH)
Solid Fmoc-N(Me)-Sar-OH waste should be disposed of as chemical waste.
-
Containerization : Carefully transfer the solid chemical into a designated and clearly labeled hazardous waste container using a spatula or other appropriate tool to avoid generating dust. Whenever possible, use the original manufacturer's container for disposal.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Fmoc-N(Me)-Sar-OH," the date of accumulation, and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, away from drains, and segregated from incompatible materials.
2. Disposal of Contaminated Materials
Any materials that come into contact with Fmoc-N(Me)-Sar-OH are considered contaminated waste and must be disposed of accordingly.
-
Solid Items : Place items such as contaminated gloves, weighing paper, and pipette tips in the same designated hazardous waste container as the solid chemical waste.
-
Empty Containers : The original product container, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing and air-drying, the container may be disposed of as regular trash after defacing the label, or preferably, punctured to prevent reuse.
3. Liquid Waste Disposal (Generated during Peptide Synthesis)
The use of Fmoc-N(Me)-Sar-OH in peptide synthesis generates liquid waste streams, primarily from the cleavage of the Fmoc protecting group.
-
Fmoc Group Removal Waste : The Fmoc group is typically removed using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). This resulting solution is a hazardous waste stream and must be collected.
-
Collection : Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix incompatible waste streams.
-
Labeling : Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Piperidine/DMF waste from Fmoc deprotection").
-
Storage and Disposal : Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Fmoc-N(Me)-Sar-OH and associated waste.
Caption: Waste Disposal Workflow for Fmoc-N(Me)-Sar-OH.
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Control the Spill : For small spills, use an absorbent material like sand or vermiculite to contain the substance.
-
Collect Spilled Material : Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Ventilate : Ensure the area is well-ventilated to disperse any remaining vapors.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of Fmoc-N(Me)-Sar-OH, fostering a secure and compliant research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Essential Safety and Operational Guide for Handling Fmoc-N(Me)-Sar-OH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-N(Me)-Sar-OH, an amino acid derivative used in peptide synthesis. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of research. The information is based on established protocols for structurally similar Fmoc-protected amino acids.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields. |
| Safety Goggles | Required when there is a risk of splashing.[1] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. Use a type N95 (US) or type P1 (EN 143) dust mask where dust formation is possible. |
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution. Check for and remove any contact lenses.
-
Ingestion: Rinse mouth with water and seek medical advice. Never give anything by mouth to an unconscious person.
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital for maintaining the chemical's stability and preventing contamination.
Storage:
-
Temperature: Store in a cool, dry place, typically between 2-8°C.
-
Container: Keep the container tightly sealed to prevent moisture absorption.
-
Environment: Store away from strong oxidizing agents.
Handling:
-
Preparation: Before use, allow the container to warm to room temperature to prevent condensation.
-
Weighing: If possible, weigh the compound in a fume hood or a designated area with good ventilation to minimize dust inhalation.
-
Solution Preparation: When dissolving in solvents such as Dimethylformamide (DMF), perform this task within a fume hood.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Below is a workflow for the safe handling of Fmoc-N(Me)-Sar-OH.
Caption: Workflow for the safe handling of Fmoc-N(Me)-Sar-OH.
Disposal Plan
Unused or expired Fmoc-N(Me)-Sar-OH solid and any items that come into contact with it (e.g., gloves, weighing paper) are considered contaminated solid waste. Liquid waste streams generated during its use in peptide synthesis, such as from the cleavage of the Fmoc protecting group (typically with piperidine in DMF), are also hazardous.
Step-by-Step Disposal Procedure:
-
Collection: Collect all solid and liquid waste in dedicated, properly labeled, and sealed waste containers. Do not mix incompatible waste streams.
-
Labeling: Clearly label waste containers as "Hazardous Waste" and list all chemical constituents.
-
Storage: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Avoid contaminating drains or waterways.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
